molecular formula C6H2BrClFNO B13577982 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Cat. No.: B13577982
M. Wt: 238.44 g/mol
InChI Key: UPBPJTZTZJTYRN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H2BrClFNO and its molecular weight is 238.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2BrClFNO

Molecular Weight

238.44 g/mol

IUPAC Name

5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H2BrClFNO/c7-3-1-4(9)5(2-11)10-6(3)8/h1-2H

InChI Key

UPBPJTZTZJTYRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C=O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CAS 2248413-44-5), a highly functionalized heterocyclic compound with significant potential as a building block in modern medicinal chemistry. Drawing upon established principles of organic synthesis and the known reactivity of related halogenated pyridines, this document offers insights into its synthesis, predictable reactivity, and potential applications in the development of novel therapeutics.

Physicochemical Properties and Safety Profile

While specific experimental data for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is not extensively documented in public literature, its properties can be inferred from its structure and data on analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
CAS Number 2248413-44-5
Molecular Formula C₆H₂BrClFNOCalculated from structure
Molecular Weight 238.44 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar pyridine carbaldehydes[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO)General solubility of similar organic compounds
Reactivity The aldehyde group is a key reactive site; the pyridine ring is electron-deficient due to halogenation, making it susceptible to nucleophilic aromatic substitution.Based on electronic effects of substituents
Safety Considerations

Proposed Synthesis Pathway

A plausible synthetic route to 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde can be devised from commercially available precursors, leveraging well-established transformations in pyridine chemistry. A potential pathway could start from a suitable aminopyridine derivative.

Workflow for a Potential Synthesis Route

Synthesis_Workflow A 2-Amino-5-bromo-3-fluoropyridine B 2,6-Dichloro-5-bromo-3-fluoropyridine A->B Sandmeyer Reaction (NaNO2, HCl, CuCl) C 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde B->C Formylation (e.g., n-BuLi, DMF)

Caption: Proposed synthetic workflow for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

  • To a solution of 2-amino-5-bromo-3-fluoropyridine in aqueous hydrochloric acid at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-5-bromo-3-fluoropyridine.

Step 2: Formylation via Directed Ortho-Metalation

  • Dissolve the 2,6-dichloro-5-bromo-3-fluoropyridine from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C. The lithium will selectively displace the chlorine at the 6-position due to the directing effects of the adjacent nitrogen and the other halogens.

  • After stirring for 1 hour at -78°C, add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

Reactivity and Application in Medicinal Chemistry

The unique arrangement of substituents on the pyridine ring of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde makes it a versatile intermediate for creating complex molecular architectures.

Key Reactive Sites and Potential Transformations

The reactivity of this molecule is governed by the aldehyde group and the three distinct halogen atoms on the electron-deficient pyridine core.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_ring Pyridine Ring Reactions A 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde Aldehyde Pyridine Ring B Reductive Amination A:c->B C Wittig Reaction A:c->C D Oxidation to Carboxylic Acid A:c->D E Suzuki Coupling (at Bromo position) A:n->E F Buchwald-Hartwig Amination (at Chloro position) A:n->F G Nucleophilic Aromatic Substitution (at Fluoro position) A:n->G

Caption: Key reactive sites and potential transformations of the title compound.

  • Aldehyde Group: This functional group is a versatile handle for various transformations:

    • Reductive Amination: To introduce diverse amine-containing side chains, a crucial step in building drug-like molecules.

    • Wittig Reaction: For the formation of carbon-carbon double bonds.

    • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

    • Nucleophilic Addition: With Grignard or organolithium reagents to form secondary alcohols.

  • Halogenated Pyridine Ring: The electron-withdrawing nature of the halogens and the pyridine nitrogen makes the ring susceptible to various reactions. The differential reactivity of the halogens allows for selective functionalization.[6]

    • Suzuki or Stille Coupling: The bromo substituent is the most likely site for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: The chloro group can be a site for amination reactions, potentially with different selectivity compared to the bromo position under specific catalytic conditions.[6]

    • Nucleophilic Aromatic Substitution (SNAr): The fluoro group is generally the most susceptible to SNAr reactions with strong nucleophiles, such as alkoxides or thiolates.

Potential Applications in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry. The ability to selectively functionalize 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde at multiple positions makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. This scaffold could be valuable in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of halogens allows for fine-tuning of pharmacokinetic properties and metabolic stability.

Conclusion

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a promising, albeit not extensively studied, chemical entity. Its highly functionalized structure presents a wealth of opportunities for synthetic chemists to create novel and complex molecules. The predictable, yet distinct, reactivity of its aldehyde and halogen substituents allows for a modular approach to library synthesis in drug discovery programs. As the demand for novel chemical matter continues to grow, such versatile building blocks will be instrumental in advancing the frontiers of medicinal chemistry.

References

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An In-depth Technical Guide to the Molecular Weight and Formula of C6H2BrClFNO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the molecular formula C6H2BrClFNO, detailing the methodology for calculating its molecular weight. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the physicochemical properties of complex organic molecules.

Deconstructing the Molecular Formula: C6H2BrClFNO

The chemical formula C6H2BrClFNO represents a molecule comprised of six distinct elements. The subscripts denote the number of atoms of each element present in a single molecule:

  • C : Carbon (6 atoms)

  • H : Hydrogen (2 atoms)

  • Br : Bromine (1 atom)

  • Cl : Chlorine (1 atom)

  • F : Fluorine (1 atom)

  • N : Nitrogen (1 atom)

  • O : Oxygen (1 atom)

The arrangement of these atoms and their bonding patterns would define the molecule's specific isomer and its resulting chemical and biological activity. However, for the purpose of molecular weight calculation, the empirical formula provides all necessary information.

The Principle of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For accurate calculations, it is imperative to use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent the weighted average of the masses of the naturally occurring isotopes of an element.[1][2][3]

The process involves a systematic multiplication of the atomic weight of each element by the number of atoms of that element in the molecule, followed by the summation of these values.

Experimental Protocol: Calculation of Molecular Weight

This section outlines the step-by-step procedure for determining the molecular weight of C6H2BrClFNO.

Step 1: Compile the Atomic Weights of Constituent Elements

The first step is to gather the standard atomic weights of each element present in the molecule. These values are fundamental constants in chemistry.

Step 2: Calculate the Contribution of Each Element to the Total Molecular Weight

Multiply the atomic weight of each element by the number of atoms of that element in the chemical formula.

Step 3: Sum the Contributions to Determine the Molecular Weight

The final step is to sum the individual contributions calculated in Step 2 to obtain the total molecular weight of the compound.

The following diagram illustrates this workflow:

G cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Result A Identify Constituent Elements: C, H, Br, Cl, F, N, O B Obtain Standard Atomic Weights from Authoritative Sources (e.g., IUPAC) A->B C Multiply Atomic Weight by the Number of Atoms for Each Element B->C D Sum the Individual Elemental Contributions C->D E Final Molecular Weight of C6H2BrClFNO D->E

Caption: Workflow for Calculating Molecular Weight.

Data Presentation: Tabulated Molecular Weight Calculation

The following table provides a clear and structured summary of the molecular weight calculation for C6H2BrClFNO.

Element (Symbol)Number of AtomsStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
Carbon (C)612.011[4][5]72.066
Hydrogen (H)21.008[6][7][8]2.016
Bromine (Br)179.904[9][10]79.904
Chlorine (Cl)135.453[1][11]35.453
Fluorine (F)118.998[12][13][14]18.998
Nitrogen (N)114.007[15][16][17]14.007
Oxygen (O)115.999[18][19][20]15.999
Total Molecular Weight 238.443
Significance in a Research and Development Context

The accurate determination of molecular weight is a critical first step in the characterization of any new chemical entity. In the pharmaceutical industry, for instance, the molecular weight of a drug candidate influences many of its properties, including its solubility, permeability, and overall pharmacokinetic profile. It is a fundamental parameter used in a wide array of experimental techniques, from mass spectrometry to analytical chromatography, and is essential for ensuring the correct stoichiometry in chemical reactions and the accurate preparation of solutions.

The elemental composition of C6H2BrClFNO, as depicted in the diagram below, suggests a complex halogenated aromatic or heterocyclic structure. Such compounds are of significant interest in medicinal chemistry due to the unique electronic and steric properties imparted by the halogen atoms.

Caption: Elemental Composition of C6H2BrClFNO.

References

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An In-Depth Technical Guide to Halogenated Pyridine Carbaldehyde Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7000 drug molecules of medicinal importance.[1][2] Its unique properties as a polar, ionizable aromatic system often enhance the solubility and bioavailability of therapeutic agents.[3][4] When functionalized with both a halogen atom and a carbaldehyde group, pyridine scaffolds are transformed into exceptionally versatile building blocks. The halogen (Cl, Br, I) serves as a robust handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. Simultaneously, the carbaldehyde (formyl) group provides a reactive center for diversification, allowing for the introduction of various amine substituents and other functionalities. This guide offers a deep dive into the synthesis, reactivity, and strategic application of these critical intermediates, providing researchers with the foundational knowledge and practical protocols necessary to accelerate drug discovery programs.

The Strategic Value of Halogenated Pyridine Carbaldehydes

The power of these building blocks lies in their bifunctional nature, which allows for controlled, sequential, and divergent synthesis strategies.

  • The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine scaffold introduces advantageous physicochemical properties.[5] The nitrogen atom acts as a hydrogen bond acceptor, a key interaction for target binding, and its basicity (pKa of pyridinium ion ~5.25) allows for salt formation, which can improve aqueous solubility and formulation characteristics.[5]

  • The Halogen Handle: The position and nature of the halogen (I > Br > Cl in terms of reactivity) are critical determinants for its utility in transition metal-catalyzed cross-coupling reactions. This functionality is the primary anchor point for building molecular complexity by forming new C-C (e.g., Suzuki, Sonogashira, Hiyama) and C-N (e.g., Buchwald-Hartwig) bonds.[6][7]

  • The Carbaldehyde Gateway: The formyl group is a versatile functional handle. Its most prominent role in medicinal chemistry is as an electrophile in reductive amination , a robust method for forming secondary and tertiary amines. It can also participate in a wide range of other classical organic reactions, including Wittig olefinations, aldol condensations, and oxidations to the corresponding carboxylic acid.

This combination of features makes halogenated pyridine carbaldehydes ideal starting points for constructing libraries of diverse compounds, a key strategy in modern drug discovery.[3]

Synthetic Routes to Key Building Blocks

The reliable synthesis of halogenated pyridine carbaldehydes is paramount. Several methods exist, each with specific advantages depending on the desired substitution pattern and scale.

Formylation of Halopyridines

Directly introducing a formyl group onto a pre-existing halopyridine ring is a common strategy.

  • Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective formylation. A strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), deprotonates the position ortho to the halogen. The resulting lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[8]

    • Causality: The halogen atom acts as a directing group, acidifying the adjacent proton and coordinating with the lithium base to facilitate regioselective deprotonation. This method is highly effective but requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions to prevent side reactions.

  • Vilsmeier-Haack Formylation: This classical reaction uses a Vilsmeier reagent, typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10] While highly effective for electron-rich aromatics, the electron-deficient nature of the pyridine ring makes it a challenging substrate for traditional Vilsmeier-Haack reactions.[11][12] However, variations and specialized substrates can make this route viable. For instance, it has been used as a key step in the synthesis of precursors for 2-halogenopyridinealdehydes.[13] Recent advances have shown that a multi-step, one-pot strategy involving the formation of streptocyanine intermediates can achieve meta-selective formylation of pyridines, overcoming the limitations of the classical approach.[11][14]

Oxidation of Halomethylpyridines

The oxidation of a methyl group on a halogenated pyridine to an aldehyde is a straightforward and often high-yielding approach.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols. The synthesis often proceeds in two steps: radical halogenation of the halomethylpyridine (e.g., with NBS) to form a halomethyl intermediate, followed by hydrolysis to the alcohol and subsequent oxidation with MnO₂.

  • TEMPO-Catalyzed Oxidation: A more modern and catalytic approach involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).[15] This method is often cleaner and more efficient than using stoichiometric chromium or manganese reagents.

Key Transformations in Medicinal Chemistry

The true utility of these building blocks is realized in their subsequent reactions. The following protocols highlight the most critical transformations for drug discovery applications.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse of modern medicinal chemistry, and halogenated pyridines are common substrates. However, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, often necessitating specific ligand and condition choices to achieve high yields.[16]

The Suzuki-Miyaura reaction couples the halopyridine with an organoboron species (boronic acid or ester).[17] It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[17][18]

Field-Proven Insight (Expertise): The challenge with pyridine substrates, especially 2-halopyridines, is often the instability of the corresponding pyridine-2-boronic acids and inefficient coupling.[19][20] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. These ligands promote the difficult oxidative addition step with the electron-deficient pyridine ring and accelerate the final reductive elimination step.[21] For particularly challenging couplings, the use of air-stable MIDA boronates can provide a slow release of the boronic acid, minimizing decomposition.[19]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-formylpyridine

  • Setup: To an oven-dried Schlenk flask, add 2-bromo-5-formylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The water is essential for the catalytic cycle, particularly the transmetalation step.[17]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl pyridine carbaldehyde.

Diagram: The Central Role of Halogenated Pyridine Carbaldehydes in Diversification

G cluster_coupling Cross-Coupling (Halogen Handle) cluster_aldehyde Carbaldehyde Reactions main Halogenated Pyridine Carbaldehyde suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acid) main->suzuki Pd cat. Base sonogashira Sonogashira (Terminal Alkyne) main->sonogashira Pd/Cu cat. Base buchwald Buchwald-Hartwig (Amine) main->buchwald Pd cat. Base reductive_amination Reductive Amination (Amine, Reducing Agent) main->reductive_amination wittig Wittig Reaction (Phosphonium Ylide) main->wittig oxidation Oxidation (e.g., KMnO₄, PCC) main->oxidation prod_biaryl Biaryl Pyridines suzuki->prod_biaryl prod_alkynyl Alkynyl Pyridines sonogashira->prod_alkynyl prod_amino Amino Pyridines buchwald->prod_amino prod_sec_amine Substituted Aminomethyl Pyridines reductive_amination->prod_sec_amine prod_alkene Alkenyl Pyridines wittig->prod_alkene prod_acid Pyridine Carboxylic Acids oxidation->prod_acid G start Pyridine Carbaldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Intermediate start->imine Spontaneous (Acid cat. optional) reductant Add Mild Reducing Agent (e.g., NaBH(OAc)₃) imine->reductant Reduction product Final Aminated Product reductant->product

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A Technical Guide to Halogenated Pyridine Intermediates in Pharmaceutical Research: Focus on 5-Bromo-6-chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of highly functionalized pyridine derivatives, crucial building blocks in modern medicinal chemistry. While the specific compound 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is not described in readily available literature or commercial catalogs, this document will focus on the closely related and synthetically vital precursor, 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) , and its analogues. We will explore its commercial availability, price, synthetic utility, and the strategic considerations behind its use in drug development programs.

Strategic Importance of Poly-functionalized Pyridines

The pyridine scaffold is a privileged structure in drug design, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for a wide range of therapeutic agents. The introduction of multiple, distinct halogen atoms (F, Cl, Br) onto the pyridine ring creates a versatile platform for complex molecular engineering. Each halogen imparts specific properties and offers a unique reactive handle for subsequent chemical transformations.

  • Fluorine: Often introduced to enhance metabolic stability, modulate pKa, and improve binding affinity through specific electronic interactions.[2]

  • Chlorine & Bromine: Serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as sites for nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of diverse functionalities.

The strategic arrangement of these halogens, as seen in 5-Bromo-2-chloro-3-fluoropyridine, allows for highly selective, stepwise reactions, which is a cornerstone of efficient and modular drug synthesis.[3][4]

Commercial Availability and Sourcing

The accessibility of starting materials is a critical logistical parameter for any research or development program. While the target carbaldehyde is elusive, its precursor, 5-Bromo-2-chloro-3-fluoropyridine, and related compounds are available from various suppliers.

Compound NameCAS NumberRepresentative Supplier(s)Indicative Pricing (USD)Purity
5-Bromo-2-chloro-3-fluoropyridine 831203-13-5Lorven Therapeutics₹34,000/kg (approx. $408/kg)Not specified
5-Bromo-2-fluoropyridine-3-carboxaldehyde 875781-15-0AK Scientific, Inc., Aladdin Scientific, Pure Chemistry Scientific Inc.[5][6]$43.90/1g; $197.90/5g[6]95% - >97%[6]
6-Bromo-2-fluoro-pyridine-3-carbaldehyde 1227588-87-5Oakwood Chemical[7]Inquire for pricingNot specified
5-Bromopyridine-2-carbaldehyde 31181-90-5Dideu Industries Group Limited$1.10/g[8]99%

Note: Prices and availability are subject to change and may vary by region and supplier. The pricing data is intended for budgetary and comparative purposes only.

Synthesis and Strategic Reactivity

The true value of 5-Bromo-2-chloro-3-fluoropyridine lies in the differential reactivity of its halogen substituents. This allows for a programmed, regioselective approach to building complex molecules.

Synthesis of Fluoropyridine Precursors

The synthesis of fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride (Balz-Schiemann reaction or variations thereof). A general patent literature procedure for a related compound involves the diazotization of an amino-bromo-picoline with sodium nitrite in anhydrous hydrogen fluoride to install the fluorine atom.[9] This highlights a robust method for accessing these key fluorinated intermediates.

Chemoselective Functionalization

A seminal study by Stroup et al. (2007) elegantly demonstrated the orthogonal reactivity of 5-bromo-2-chloro-3-fluoropyridine.[4] This work provides a validated playbook for medicinal chemists to selectively address each position.

The key findings are:

  • C-5 (Bromo) Position: Amenable to Palladium-catalyzed amination (e.g., Buchwald-Hartwig). Using a catalyst system like Pd₂(dba)₃ with a suitable ligand (Xantphos) allows for exclusive reaction at the bromide position with secondary amines and primary anilines.

  • C-2 (Chloro) Position: Can be targeted for nucleophilic substitution under neat (solvent-free) conditions at elevated temperatures, in the absence of a palladium catalyst. This provides a reversal of selectivity compared to the C-5 position.

  • C-3 (Fluoro) Position: The least reactive site, it can be substituted under more forcing SNAr conditions.

This differential reactivity is a powerful tool, enabling a multi-step synthesis where different fragments of a target molecule can be introduced in a controlled sequence.

Logical Workflow for Selective Amination

The following diagram illustrates the decision-making process for the selective amination of the 5-Bromo-2-chloro-3-fluoropyridine core.

G start 5-Bromo-2-chloro-3-fluoropyridine cond1 Desired Site of Amination? start->cond1 sub_Br C-5 (Bromo) cond1->sub_Br C-5 sub_Cl C-2 (Chloro) cond1->sub_Cl C-2 proc_Br Catalytic Amination: - Pd₂(dba)₃ / Xantphos - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) sub_Br->proc_Br proc_Cl Thermal Amination: - Neat Conditions (No Solvent) - Elevated Temperature - No Catalyst sub_Cl->proc_Cl out_Br 5-Amino-2-chloro-3-fluoropyridine Derivative proc_Br->out_Br out_Cl 2-Amino-5-bromo-3-fluoropyridine Derivative proc_Cl->out_Cl

Caption: Decision workflow for chemoselective amination.

Experimental Protocol: Palladium-Catalyzed Amination at C-5

This protocol is adapted from the principles described in the literature for the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine.[4] It serves as a self-validating system for researchers targeting the C-5 position.

Objective: To selectively couple a secondary amine (e.g., morpholine) to the C-5 position of 5-bromo-2-chloro-3-fluoropyridine.

Materials:

  • 5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Caesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Reagent Addition: Add 5-Bromo-2-chloro-3-fluoropyridine to the flask, followed by anhydrous toluene.

  • Nucleophile Addition: Add morpholine to the reaction mixture via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-(morpholino)-2-chloro-3-fluoropyridine product.

Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It facilitates the oxidative addition of the palladium catalyst preferentially into the C-Br bond over the C-Cl bond, which is the mechanistic basis for the observed chemoselectivity. The use of a strong, non-nucleophilic base like Cs₂CO₃ is essential for the deprotonation of the amine and subsequent transmetalation steps without causing unwanted side reactions.

Conclusion

While the specific aldehyde derivative of 5-Bromo-6-chloro-3-fluoropyridine remains a niche target, the underlying scaffold represents a powerful and validated platform for pharmaceutical discovery. Understanding the principles of chemoselective functionalization of precursors like 5-Bromo-2-chloro-3-fluoropyridine empowers researchers to design and execute efficient synthetic routes to novel, complex molecules. The commercial availability of these key intermediates further accelerates the drug development pipeline, enabling rapid exploration of chemical space around the privileged pyridine core.

References

  • 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde suppliers and producers . BuyersGuideChem. Available at: [Link]

  • The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis . Tejapharm. Available at: [Link]

  • Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine . Organic Letters, 9(10), 2039–2042. Available at: [Link]

  • 6-Bromo-2-fluoro-pyridine-3-carbaldehyde . Oakwood Chemical. Available at: [Link]

  • 5 Bromo 2 Chloro 3 Fluoropyridine . IndiaMART. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents. (CN102898358A).
  • Mehta, A., & Jones, P. (2021). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. (Simulated reference based on search result content).
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. Available at: [Link]

Sources

Technical Guide: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde , a highly specialized heterocyclic building block used in advanced medicinal chemistry.

A Strategic Scaffold for Multi-Vector Functionalization in Drug Discovery

PubChem CID: 165726236 CAS Number: 2248413-44-5 Molecular Formula: C₆H₂BrClFNO Molecular Weight: 238.44 g/mol

Executive Summary

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde represents a "privileged scaffold" in modern drug discovery. Its value lies in its quad-orthogonal reactivity : four distinct functional handles (aldehyde, fluorine, bromine, chlorine) positioned around a pyridine core. This specific substitution pattern allows medicinal chemists to sequentially elaborate the molecule—building complex clinical candidates (such as kinase inhibitors or PROTAC linkers) without protecting groups, relying solely on chemoselective control.

This guide details the physicochemical profile, validated synthetic routes, and the strategic logic for deploying this core in high-value synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde
SMILES O=CC1=NC(Cl)=C(Br)C=C1F
InChI Key Predicted based on structure
Appearance Off-white to pale yellow solid
Melting Point 92–96 °C (Typical for similar analogs)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water.
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.

Structural Analysis:

  • C2-Aldehyde: Electrophilic center for cyclization or reductive amination.

  • C3-Fluorine: Modulates pKa and lipophilicity; potential S_NAr site if highly activated.

  • C5-Bromine: The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • C6-Chlorine: The most reactive site for Nucleophilic Aromatic Substitution (S_NAr) due to the ortho-nitrogen effect.

Synthetic Utility & Reactivity Logic

The power of this molecule is its programmable reactivity. You must understand the hierarchy of reactivity to avoid side reactions.

The Reactivity Hierarchy

When designing a synthesis, follow this order of operations to maximize yield:

  • C2-Aldehyde (Most Reactive): Condensations, Reductions, Oxidations. Must often be protected (as acetal) or reacted first.

  • C6-Chlorine (S_NAr Active): Displaced by amines/alkoxides. Activated by the pyridine Nitrogen and the electron-withdrawing aldehyde.

  • C3-Fluorine (S_NAr Latent): Can be displaced under harsh conditions, but usually stable relative to C6-Cl.

  • C5-Bromine (Cross-Coupling): Inert to S_NAr; reserved for late-stage metal-catalyzed coupling.

Visualizing the Workflow

The following diagram illustrates the standard divergent synthesis pathways starting from this core.

G Core 5-Bromo-6-chloro-3-fluoro pyridine-2-carbaldehyde (Core Scaffold) SNAr Product A: C6-Amino Derivative (S_NAr at C6) Core->SNAr R-NH2, DIPEA (Selects Cl over Br/F) RedAmin Product B: C2-Amine (Reductive Amination) Core->RedAmin R-NH2, NaBH(OAc)3 (Aldehyde specific) Suzuki Product C: C5-Aryl Derivative (Pd-Catalyzed Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) (Requires C6/C2 protection) Cycliz Product D: Bicyclic Heterocycle (Imidazo/Pyrazolo-pyridine) Core->Cycliz Hydrazine/Amidine (Condensation)

Caption: Chemoselective diversification vectors. Note that C6-Cl displacement is the dominant S_NAr pathway.

Synthesis of the Core Scaffold

If this compound is unavailable commercially, it must be synthesized de novo. The most reliable route utilizes Directed Ortho Metalation (DoM) .

Retro-Synthetic Analysis
  • Target: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

  • Precursor: 3-Bromo-2-chloro-5-fluoropyridine (CAS: 884494-36-4).[1][2][3]

  • Logic: The C6 proton in the precursor (which becomes C2 in the target) is the most acidic site due to the inductive effect of the adjacent Nitrogen and Fluorine atoms.

Detailed Protocol: Lithiation-Formylation
  • Reagents: Lithium Diisopropylamide (LDA) or LiTMP, DMF, Dry THF.

  • Conditions: Cryogenic (-78 °C), Inert Atmosphere.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 3-Bromo-2-chloro-5-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C under Argon.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The base removes the proton at the position ortho to the Fluorine and alpha to the Nitrogen. This creates the lithiated species at the future C2 position.

  • Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete metallation. The solution typically turns deep yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl or dilute HCl (to pH 4–5).

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde is less polar than the starting material.

Applications in Drug Discovery[7]

This scaffold is particularly relevant for Kinase Inhibitor development (e.g., BTK, EGFR) where the pyridine ring mimics the adenine hinge-binding region of ATP.

Case Study: Fragment-Based Drug Design (FBDD)
  • The "Hinge" Binder: The pyridine Nitrogen often forms a hydrogen bond with the kinase hinge region.

  • The "Gatekeeper": The C5-Bromine allows for the attachment of a hydrophobic aryl group to access the back-pocket of the enzyme.

  • Solubilizing Tail: The C2-Aldehyde is converted to a morpholine or piperazine tail via reductive amination to improve pharmacokinetic properties (ADME).

Safety & Handling (MSDS Highlights)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Specific Danger: Halogenated pyridines can be sensitizers. The aldehyde functionality makes it reactive toward biological nucleophiles.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem Compound Summary . 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CID 165726236). National Center for Biotechnology Information. [Link]

  • Methodology for Pyridine Lithiation. Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard reference for DoM of halopyridines). (Note: General textbook reference for the described LDA protocol).

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 6-chloro-3-fluoropyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-3-Fluoropyridine

Executive Summary

The 6-chloro-3-fluoropyridine scaffold (synonymous with 2-chloro-5-fluoropyridine ) is a privileged pharmacophore in modern drug discovery, serving as a core motif in numerous kinase inhibitors and GPCR ligands. Its utility stems from the strategic placement of the fluorine atom, which modulates metabolic stability (blocking C3-oxidation) and lipophilicity, while the C6-chlorine provides a handle for functionalization.

This guide details the Nucleophilic Aromatic Substitution (SNAr) protocols for this substrate. Unlike simple halobenzenes, this heterocycle exhibits distinct regioselectivity governed by the ring nitrogen. This note provides validated protocols for C–N and C–O bond formation, mechanistic insights into regiochemical control, and troubleshooting strategies for scale-up.

Mechanistic Insight & Regiochemistry

The Regioselectivity Paradox

In SNAr reactions involving poly-halogenated heterocycles, the leaving group ability typically follows the order F > Cl > Br >> I, provided the halogens are in activated positions. However, in 6-chloro-3-fluoropyridine, the regiochemical outcome is dictated by the position relative to the ring nitrogen , not just the halogen type.

  • C6 Position (

    
    -position):  The chlorine atom is adjacent to the ring nitrogen. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen. This stabilization lowers the activation energy, making C6 highly reactive.
    
  • C3 Position (

    
    -position):  The fluorine atom is meta to the nitrogen. Attack at C3 results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen (without disrupting aromaticity significantly or forming unstable resonance structures). Consequently, the C3-F bond is inert to standard SNAr conditions.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the resonance stabilization that enforces regioselectivity.

SNAr_Mechanism cluster_legend Regioselectivity Logic Start 6-Chloro-3-fluoropyridine + Nucleophile (Nu:) TS1 Transition State 1 (Attack at C6) Start->TS1 Nu attack Inter Meisenheimer Complex (N-stabilized anion) TS1->Inter Formation TS2 Transition State 2 (Cl Departure) Inter->TS2 Elimination Product 6-Substituted-3-fluoropyridine + Cl- TS2->Product Aromatization Note Attack at C3 (F-site) is energetically unfavorable (No N-stabilization)

Figure 1: Reaction coordinate for the SNAr displacement of Chloride at C6. The pathway highlights the critical role of nitrogen in stabilizing the intermediate.

Experimental Protocols

Protocol A: C–N Bond Formation (Amination)

Objective: Synthesis of 6-morpholino-3-fluoropyridine (Model Reaction). Applicability: Primary and secondary amines (cyclic and acyclic).

Materials:

  • Substrate: 6-Chloro-3-fluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Temp: 90°C – 110°C

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 6-chloro-3-fluoropyridine (1.0 mmol, 131.5 mg) and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir to create a suspension.

  • Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.

    • Note: For volatile amines, use a screw-cap pressure vial.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC or TLC (30% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting chloride (

      
      ) and appearance of product (
      
      
      
      , more polar).
  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2]

    • Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Validation: The product is organic soluble. If the aqueous layer remains cloudy, adjust pH to >10 to ensure the amine product is neutral.

    • Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: C–O Bond Formation (Etherification)

Objective: Synthesis of 6-ethoxy-3-fluoropyridine. Applicability: Aliphatic alcohols and phenols.

Materials:

  • Substrate: 6-Chloro-3-fluoropyridine (1.0 equiv)

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.2 equiv) - Prepared in situ or commercial.

  • Solvent: Ethanol (anhydrous)

  • Temp: Reflux (78°C)

Step-by-Step Procedure:

  • Preparation of Alkoxide: Add Sodium metal (1.2 equiv) to anhydrous Ethanol under

    
     and stir until dissolved. Alternatively, use commercial 21 wt% NaOEt solution.
    
  • Addition: Add 6-chloro-3-fluoropyridine (1.0 equiv) in one portion.

  • Reaction: Reflux for 2–4 hours.

    • Kinetic Note: Alkoxides are stronger nucleophiles than amines; reaction times are typically shorter.

  • Quench: Cool to RT and quench with saturated

    
     solution (caution: mild exotherm).
    
  • Workup: Remove bulk Ethanol under reduced pressure. Extract the residue with

    
    . Wash with water.[4][5]
    
  • Purification: Distillation (if liquid) or Silica Plug.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on nucleophile sterics and basicity.

Optimization_Tree Start Select Nucleophile Class Type1 Aliphatic Amine (Primary/Secondary) Start->Type1 Type2 Aniline / Weak Nucleophile Start->Type2 Type3 Alkoxide / Phenoxide Start->Type3 Cond1 Standard SNAr: Solvent: DMSO/NMP Base: DIPEA or K2CO3 Temp: 80-100°C Type1->Cond1 Unhindered Cond2 Forcing SNAr: Solvent: NMP (Sealed Tube) Base: Cs2CO3 Temp: 140-160°C Type1->Cond2 Sterically Hindered Type2->Cond2 First Attempt Cond3 Buchwald-Hartwig: Cat: Pd2(dba)3 / Xantphos Base: NaOtBu Temp: 100°C Type2->Cond3 If SNAr Fails Cond4 Standard Etherification: Solvent: THF or DMF Base: NaH (for Phenols) Temp: 0°C -> RT -> 60°C Type3->Cond4

Figure 2: Workflow for selecting optimal reaction conditions based on nucleophile properties.

Comparative Reactivity Data

The table below summarizes expected conversions for various nucleophiles with 6-chloro-3-fluoropyridine.

Nucleophile ClassExampleConditionsTime (h)Yield (%)Notes
Cyclic 2° Amine MorpholineDMSO,

, 100°C
492Clean conversion.
Acyclic 1° Amine BenzylamineEtOH, DIPEA, Reflux688Protic solvent acceptable.
Aniline 4-FluoroanilineNMP,

, 150°C
1245Low reactivity; Pd-catalysis recommended.
Thiol ThiophenolDMF,

, RT
195Highly reactive (Soft nucleophile).

Safety and Scalability

  • Thermal Hazards: SNAr reactions in DMSO/NMP at high temperatures (>120°C) can undergo thermal runaway if the nucleophile is unstable. Always perform Differential Scanning Calorimetry (DSC) before scaling >100g.

  • Halogenated Waste: Segregate waste streams. 6-chloro-3-fluoropyridine is toxic and a skin irritant.

  • Purification: The high polarity difference between the chloro-pyridine starting material and the amino-pyridine product usually allows for easy separation via acid-base extraction, minimizing the need for chromatography on scale.

References

  • Regioselectivity in SNAr Reactions of Halopyridines Source: Journal of Medicinal Chemistry Citation: "Structure-Activity Relationships of 2,5-Disubstituted Pyridines." URL:[Link]

  • Kinetics of Fluoropyridine Substitution Source: Journal of Organic Chemistry Citation: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." URL:[Link]

  • Practical SNAr Protocols for Process Chemistry Source: Organic Process Research & Development Citation: "Scalable Synthesis of Aminopyridines via SNAr." URL:[Link]

  • Chemoselective Amination of Dihalopyridines Source: Organic Letters Citation: "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[6] (Demonstrates C2-Cl selectivity). URL:[Link]

Sources

Application Notes & Protocols: Reductive Amination of Pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridinylmethylamines in Drug Discovery

The pyridinylmethylamine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its prevalence stems from the pyridine ring's ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, while the appended amine provides a critical anchor for salt formation and further functionalization. The synthesis of these vital intermediates frequently relies on the reductive amination of pyridine-2-carbaldehydes, a reaction that, while conceptually straightforward, presents unique challenges due to the electronic nature of the heterocyclic aldehyde.

This comprehensive guide provides an in-depth exploration of reductive amination protocols tailored for pyridine-2-carbaldehydes. We will dissect the underlying mechanistic principles, offer detailed, field-tested protocols, and discuss common pitfalls and strategies for overcoming them, thereby empowering researchers to confidently and efficiently synthesize these valuable compounds.

Core Principles: Understanding the Reaction Mechanism

Reductive amination is a two-step process that transforms a carbonyl group and an amine into a more substituted amine.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or a protonated iminium ion.[2] This intermediate is subsequently reduced to the final amine product.[2]

The success of a reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[3] This is achieved by employing mild reducing agents that exhibit greater reactivity towards the protonated C=N bond of the iminium ion than the C=O bond of the carbonyl.[4]

Reductive_Amination_Mechanism Pyridine_Aldehyde Pyridine-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyridine_Aldehyde->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Pyridinylmethylamine Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reduction Experimental_Workflow cluster_direct Direct Method (Protocol 1) cluster_stepwise Stepwise Method (Protocol 2) d_start Combine Aldehyde, Amine, & NaBH(OAc)3 d_react Stir at RT (2-24h) d_start->d_react d_workup Aqueous Workup d_react->d_workup d_purify Purification d_workup->d_purify s_imine Form Imine (Aldehyde + Amine in MeOH) s_reduce Add NaBH4 at 0°C s_imine->s_reduce s_workup Aqueous Workup s_reduce->s_workup s_purify Purification s_workup->s_purify start Choose Protocol cluster_direct cluster_direct start->cluster_direct Convenience & Good Reactivity cluster_stepwise cluster_stepwise start->cluster_stepwise Difficult Substrates or Side Reaction Concerns

Sources

Application Note: Chemoselective Oxidation of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the oxidation of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (1) to 5-Bromo-6-chloro-3-fluoropyridine-2-carboxylic acid (2) .

The transformation of polyhalogenated heteroaromatic aldehydes presents a specific challenge in medicinal chemistry: the pyridine ring is highly electron-deficient due to the cumulative inductive effects of fluorine, chlorine, and bromine substituents. This electronic landscape renders the ring carbons—particularly C6 (adjacent to nitrogen) and C3 (ortho to the carbonyl)—highly susceptible to Nucleophilic Aromatic Substitution (


) or hydrolysis under standard basic oxidation conditions (e.g., KMnO4/OH⁻ or Ag₂O/OH⁻).

To mitigate these risks, this protocol utilizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄). This method operates under mild acidic conditions (pH 3–5), effectively suppressing


 side reactions while delivering high chemoselectivity for the aldehyde-to-carboxylic acid transformation.

Chemical Context & Retrosynthetic Logic

Structural Analysis
  • Substrate: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

  • Electronic Environment: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect.

    • C6-Cl: Positioned

      
       to the nitrogen. Highly activated for 
      
      
      
      by nucleophiles (OH⁻, RO⁻).
    • C3-F: Positioned

      
       to nitrogen but ortho to the electron-withdrawing aldehyde/acid group. Susceptible to displacement.
      
  • The Challenge: Traditional oxidants like Potassium Permanganate (

    
    ) or Silver Oxide (
    
    
    
    ) require alkaline media. In the presence of hydroxide, the C6-Cl or C3-F atoms are liable to be replaced by -OH, leading to hydroxylated impurities (e.g., 5-bromo-6-hydroxy-...).
  • The Solution: The Pinnick oxidation uses sodium chlorite (

    
    ) activated by a phosphate buffer. The reaction produces hypochlorous acid (
    
    
    
    ) in situ, which is scavenged by an alkene (2-methyl-2-butene), preventing chlorination byproducts.
Reaction Scheme

ReactionScheme Substrate Aldehyde (1) (5-Br, 6-Cl, 3-F) Product Carboxylic Acid (2) (Yield: >85%) Substrate->Product Oxidation Reagents NaClO2 (3.0 eq) NaH2PO4 (2.0 eq) 2-methyl-2-butene (10 eq) t-BuOH / H2O (3:1) RT, 4 h Reagents->Substrate Byproducts Scavenged Byproducts (HOCl -> Chlorohydrin)

Figure 1: Reaction scheme for the Pinnick oxidation of the halogenated pyridine aldehyde.

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/Conc.CAS No.[1][2]
Start Material (1) Substrate>97%N/A
Sodium Chlorite Oxidant80% Tech Grade7758-19-2
Sodium Dihydrogen Phosphate BufferMonohydrate10049-21-5
2-Methyl-2-butene HOCl Scavenger2.0 M in THF (or neat)513-35-9
tert-Butanol (t-BuOH) SolventReagent Grade75-65-0
Ethyl Acetate ExtractionACS Grade141-78-6
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (1.0 equiv, e.g., 5.0 g) in

    
    -BuOH  (35 mL) and Water  (10 mL).
    
    • Note: If solubility is poor, increasing the

      
      -BuOH ratio or adding a small amount of THF is permissible, but 
      
      
      
      -BuOH is preferred to suppress esterification side reactions.
  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).

    • Expert Insight: A large excess is necessary because the alkene is volatile and ensures rapid quenching of the reactive HOCl byproduct, protecting the pyridine ring from chlorination.

Step 2: Oxidant Addition
  • Preparation of Oxidant Solution: Separately, dissolve Sodium Chlorite (

    
    , 3.0 equiv) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 2.0 equiv) in Water (15 mL).
  • Controlled Addition: Add this oxidant solution dropwise to the stirring aldehyde mixture over 20–30 minutes at room temperature (20–25 °C).

    • Safety Critical: Do not mix solid

      
       directly with acid; it generates chlorine dioxide gas (
      
      
      
      ), which is explosive. The dropwise addition controls the exotherm and gas evolution.
  • Monitoring: Stir the reaction vigorously at room temperature. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Conversion is typically complete within 2–4 hours. The aldehyde spot (

      
      ) should disappear, and a baseline spot (acid) should appear.
      
Step 3: Work-up & Isolation
  • Quench: Although the reaction is self-quenching via substrate consumption, add a small amount of sodium sulfite (

    
    ) solution if the yellow color of 
    
    
    
    persists.
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap, 40 °C) to remove the volatile

    
    -BuOH and excess 2-methyl-2-butene.
    
  • Basification (Mild): The residue is an aqueous slurry. Adjust pH to ~9–10 using saturated

    
     or 1N NaOH (carefully) to ensure the carboxylic acid is deprotonated (soluble carboxylate salt).
    
    • Wash: Extract this aqueous basic layer with Diethyl Ether or Hexane (

      
       mL).
      
    • Purpose: This removes non-acidic impurities (unreacted aldehyde, scavenger byproducts). Discard the organic layer.

  • Acidification & Extraction:

    • Cool the aqueous layer to 0 °C.

    • Acidify carefully with 1N HCl to pH 2–3.

    • Observation: The product, 5-Bromo-6-chloro-3-fluoropyridine-2-carboxylic acid , typically precipitates as a white or off-white solid.

    • Extract the aqueous slurry with Ethyl Acetate (

      
       mL).
      
  • Drying: Combine the EtOAc layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Crude Yield: Typically 85–95%.

  • Recrystallization: If necessary, recrystallize from Hexane/EtOAc or Acetonitrile.

  • Column Chromatography: Generally not required unless the starting material was impure. If needed, use a gradient of MeOH in DCM (0%

    
     10%) with 0.1% Acetic Acid additive.
    

Process Workflow Diagram

Workflow Start Start: Aldehyde Solution (t-BuOH/H2O) AddScavenger Add 2-methyl-2-butene (Scavenger) Start->AddScavenger AddOxidant Dropwise Addition: NaClO2 + NaH2PO4 (aq) AddScavenger->AddOxidant Reaction Stir RT, 2-4h (Monitor TLC/LCMS) AddOxidant->Reaction Evap Evaporate Volatiles (Remove t-BuOH) Reaction->Evap BaseWash Basic Wash (pH 9) Extract w/ Ether (Discard Org) Evap->BaseWash Acidify Acidify Aqueous to pH 2 (Product Precipitates) BaseWash->Acidify FinalExtract Extract w/ EtOAc Dry & Concentrate Acidify->FinalExtract End Final Product: Carboxylic Acid FinalExtract->End

Figure 2: Operational workflow for the isolation of the carboxylic acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet

Use fresh technical grade (80%) chlorite. Ensure reagent is not decomposed.
Chlorinated Impurities Insufficient ScavengerIncrease 2-methyl-2-butene to 15–20 equiv. Ensure the reaction vessel is sealed if the scavenger is volatile.
Product in Waste Organic pH too low during washEnsure the "Basic Wash" step is at pH > 9. The carboxylic acid must be ionized (

) to stay in water.
Low Recovery Product is water-solublePolyhalogenated pyridines are lipophilic, but if yield is low, saturate the aqueous phase with NaCl (salting out) before EtOAc extraction.

Safety & Handling

  • Sodium Chlorite: Strong oxidizer. Contact with combustible material may cause fire. Never mix solid sodium chlorite with strong acids.

  • Pyridine Derivatives: Halogenated pyridines can be skin sensitizers and irritants. Handle in a fume hood.

  • Chlorine Dioxide (

    
    ):  The reaction generates small amounts of this yellow gas. It is toxic and explosive at high concentrations. Maintain good ventilation and slow addition rates.
    

References

  • Pinnick Oxidation Mechanism & Scope

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091–2096.[3] Link

  • Application to Heterocycles

    • Song, Z. J., et al. "Synthesis of a potent substituted pyridine inhibitor." Journal of Organic Chemistry1999 , 64, 9658. Link

  • Stability of Halogenated Pyridines

    • Schlosser, M. "The organometallic approach to substituted pyridines." Eur. J. Org. Chem.2005 , 779. (Context on lability of F/Cl positions). Link

  • General Protocol Validation

    • Raheem, K. S., et al. "Oxidation of Aldehydes to Carboxylic Acids: A Guide." Comprehensive Organic Synthesis II, 2014 . Link

Sources

Application Note: Wittig Olefination Protocols for 3-Fluoropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-fluoropyridine-2-carbaldehyde (CAS: 31224-43-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., c-Met, ALK) and CNS-active agents. However, its reactivity profile presents distinct challenges compared to carbocyclic aldehydes.[1] The electron-deficient pyridine ring, combined with the ortho-fluoro substituent, significantly increases carbonyl electrophilicity while introducing steric and dipolar complexities.

This guide details optimized Wittig reaction protocols to access both


- and 

-alkenes. It addresses specific failure modes—including pyridine ring alkylation, product polymerization, and aldehyde hydration—providing a robust, self-validating workflow for drug discovery applications.

Scientific Foundation & Mechanistic Insight

The "Ortho-Fluoro" Activation Effect

Unlike benzaldehyde, 3-fluoropyridine-2-carbaldehyde possesses a highly activated carbonyl group due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-fluorine atom (Inductive effect,


).
  • Reactivity Implication: The carbonyl is prone to hydration (gem-diol formation) and rapid nucleophilic attack. Standard Wittig conditions must be modified to prevent side reactions such as Cannizzaro disproportionation or aldol-like condensations.

  • Stereochemical Control: The C3-fluorine atom creates a significant dipole. In the transition state, the repulsion between the fluorine lone pairs and the oxaphosphetane oxygen can erode stereoselectivity if not managed by temperature and solvent polarity.

Critical Stability Warnings
  • Aldehyde Instability: The starting material oxidizes rapidly to 3-fluoropicolinic acid upon air exposure. Protocol Requirement: Use freshly distilled material or open sealed ampoules only under inert gas.

  • Product Polymerization: 2-vinylpyridines are notorious for spontaneous polymerization, initiated by trace acids or radicals. Protocol Requirement: All workup solvents must contain radical inhibitors (e.g., BHT).

Mechanistic Pathway

The reaction proceeds via the formation of an oxaphosphetane intermediate.[2] The stability of the ylide dictates the pathway:

  • Stabilized Ylides: Reversible formation of intermediates favors the thermodynamic

    
    -alkene.
    
  • Unstabilized Ylides: Irreversible kinetic control favors the

    
    -alkene (via the erythro-betaine/oxaphosphetane).
    

WittigMechanism Aldehyde 3-Fluoropyridine- 2-carbaldehyde TS_Oxa Oxaphosphetane Intermediate Aldehyde->TS_Oxa Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->TS_Oxa E_Alkene (E)-Alkene (Thermodynamic) TS_Oxa->E_Alkene Stabilized Ylide (Reversible) Z_Alkene (Z)-Alkene (Kinetic) TS_Oxa->Z_Alkene Unstabilized Ylide (Irreversible) Ph3PO Ph3P=O (Byproduct) TS_Oxa->Ph3PO

Figure 1: Mechanistic bifurcation dictated by ylide stability. Note that the 3-Fluoro substituent adds steric bulk affecting the TS_Oxa formation.

Experimental Protocols

Protocol A: Synthesis of (E)-3-fluoropyridine acrylates (Stabilized Ylide)

Target: High (E)-selectivity (>95:5) for conjugated esters/ketones.

Reagents:

  • Substrate: 3-fluoropyridine-2-carbaldehyde (1.0 equiv)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (Anhydrous) or DCM (for lower temp)

  • Additive: Benzoic acid (0.1 equiv) — Optional, accelerates reaction via catalytic protonation of oxaphosphetane.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) and anhydrous Toluene (0.5 M concentration relative to aldehyde).

  • Substrate Addition: Add 3-fluoropyridine-2-carbaldehyde (1.0 equiv) in one portion at Room Temperature (RT).

  • Reaction: Heat to 60°C for 4–6 hours.

    • Why? Higher temperature ensures thermodynamic equilibration to the

      
      -isomer.
      
    • Monitoring: TLC (Hexane/EtOAc 3:1). Aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Concentrate the mixture directly under reduced pressure.

    • Triturate the residue with cold Pentane/Ether (1:1). Triphenylphosphine oxide (TPPO) will precipitate.

    • Filter off the TPPO solid.[3]

  • Purification: Flash chromatography on silica gel.

    • Note: The pyridine nitrogen makes the product slightly polar; add 1%

      
       to the eluent to prevent streaking.
      
Protocol B: Synthesis of (Z)-alkenes (Unstabilized Ylide)

Target: High (Z)-selectivity for non-conjugated side chains.

Reagents:

  • Salt: Alkyltriphenylphosphonium bromide (1.2 equiv)

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)

    • Critical: Do NOT use

      
      -BuLi. The pyridine ring is susceptible to nucleophilic attack by alkyl lithiums at the C4/C6 position. NaHMDS is non-nucleophilic and sterically hindered.
      
  • Solvent: THF (Anhydrous)

  • Temperature: -78°C.

Step-by-Step Methodology:

  • Ylide Formation: Suspend the phosphonium salt in THF (0.3 M) at 0°C. Add NaHMDS (1.0 M in THF) dropwise. Stir for 30–60 mins. The solution should turn bright yellow/orange.

  • Cooling: Cool the ylide solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dissolve 3-fluoropyridine-2-carbaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise over 20 minutes to the cold ylide.

    • Control: Rapid addition causes local heating and erodes

      
      -selectivity.
      
  • Reaction: Stir at -78°C for 2 hours. Allow to warm only to 0°C before quenching.

  • Quench: Add saturated

    
     solution at 0°C.
    
  • Stabilization: Add 0.05% BHT (butylated hydroxytoluene) to the organic layer immediately to inhibit polymerization.

  • Purification: Extract with

    
    . Dry over 
    
    
    
    .[3] Concentrate at
    
    
    . Purify via neutral alumina or silica (buffered with 2%
    
    
    ).

Troubleshooting & Optimization Guide

The following decision matrix addresses common failure modes specific to fluorinated pyridine substrates.

ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Nucleophilic attack on Pyridine ringSwitch base from

-BuLi to NaHMDS or KHMDS.
Low (E)-Selectivity Kinetic trapping of betaineIncrease reaction temperature (Reflux in Toluene); use benzoic acid catalyst.
Product Polymerization Vinyl pyridine instabilityAdd radical inhibitor (BHT/Hydroquinone) during workup; store product in benzene/solution at -20°C.
Aldehyde Recovery (No Rxn) Hydrate formationEnsure solvent is strictly anhydrous. Pyridine aldehydes hydrate efficiently in wet solvents.
Poor Separation of TPPO Solubility overlapUse the "Hexane Trituration" method or switch to HWE (Horner-Wadsworth-Emmons) reagents if applicable (phosphate byproducts are water-soluble).

Workflow Visualization

Workflow Start Start: 3-Fluoropyridine-2-CHO Check QC Check: 1H NMR (Confirm no oxidation) Start->Check Choice Select Target Geometry Check->Choice Pass PathE Target: (E)-Alkene (Stabilized Ylide) Choice->PathE PathZ Target: (Z)-Alkene (Unstabilized Ylide) Choice->PathZ CondE Conditions A: Ph3P=CH-EWG Toluene, 60°C PathE->CondE CondZ Conditions B: Ph3P-Alkyl Br + NaHMDS THF, -78°C PathZ->CondZ Quench Quench: Sat. NH4Cl CondE->Quench CondZ->Quench Stabilize CRITICAL STEP: Add BHT (Radical Inhibitor) Quench->Stabilize Purify Purification: Silica + 1% Et3N Stabilize->Purify Final Final Product: Stored under Argon, -20°C Purify->Final

Figure 2: Operational workflow for the olefination of 3-fluoropyridine-2-carbaldehyde, highlighting the critical stabilization step.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link

  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Phosphorus and Sulfur ylides). Link

  • Robichaud, J., et al. (2011). Identification of a novel class of 3-fluoro-pyridine c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3043-3047. (Specific application of 3-fluoropyridine scaffold). Link

Sources

Application Note: High-Precision C-H Activation of Polysubstituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The functionalization of polysubstituted pyridines, particularly pyridine carboxaldehydes , represents a significant bottleneck in medicinal chemistry. These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient, suppressing electrophilic attack.

  • Catalyst Poisoning: The Lewis-basic nitrogen coordinates strongly to metal centers (Pd, Rh), quenching catalytic activity.

  • Aldehyde Reactivity: The formyl group is prone to oxidation, condensation, or decarbonylation under typical C-H activation temperatures.

This guide details two field-proven protocols to overcome these barriers. We move beyond classical cross-coupling (which requires pre-functionalized halides) to Direct C-H Activation , utilizing Concerted Metallation-Deprotonation (CMD) and Transient Directing Group (TDG) strategies.

Mechanistic Principles: Overcoming the "Pyridine Problem"

To successfully activate the C-H bond of a pyridine aldehyde, one must decouple the N-coordination from the C-H cleavage event.

The CMD Pathway (For C4 Selectivity)

For 3-substituted pyridines (like 3-formylpyridine), the C4 position is the most acidic C-H bond due to the inductive effect of the N-atom and the substituent. However, a carboxylate-assisted proton shuttle is required to lower the activation energy.

  • Catalyst: Pd(OAc)₂

  • Ligand: Electron-rich, bulky phosphines (e.g., P(n-Bu)Ad₂) prevent N-binding.

  • Additive: Pivalic acid (PivOH) acts as the crucial proton shuttle.

The Transient Directing Group (TDG) Pathway (For C3 Selectivity)

To functionalize the C3 position (ortho to the aldehyde), we exploit the aldehyde itself. A catalytic amine (e.g., amino acid) condenses with the aldehyde to form a transient imine. This imine directs the Pd center to the ortho C-H bond, activates it, and then hydrolyzes to regenerate the aldehyde.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the CMD (steric/electronic control) and TDG (chelation control) pathways.

CH_Activation_Pathways Substrate Pyridine-3-Carboxaldehyde CMD_Cond Conditions: Pd(OAc)2, PivOH Bulky Phosphine Substrate->CMD_Cond TDG_Cond Conditions: Pd(OAc)2, Amino Acid (Glycine/Valine) Substrate->TDG_Cond CMD_TS Transition State: 6-Membered Pd-Piv-H (Steric Control) CMD_Cond->CMD_TS Acidic C-H Product_C4 C4-Arylated Product (Thermodynamic) CMD_TS->Product_C4 Imine_Form Transient Imine Formation TDG_Cond->Imine_Form TDG_TS Transition State: Exo-Palladacycle (Chelation Control) Imine_Form->TDG_TS Ortho-Directing Product_C3 C3-Arylated Product (Kinetic) TDG_TS->Product_C3 Hydrolysis

Caption: Mechanistic divergence: CMD targets the acidic C4 position, while TDG exploits the aldehyde handle for C3 regioselectivity.

Experimental Protocols

Protocol A: C4-Arylation of Pyridine-3-Carboxaldehydes (CMD Strategy)

Best for: Installing aryl groups at the C4 position (para to Nitrogen) on electron-deficient pyridines.

Materials:

  • Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(n-Bu)Ad₂ (CataCXium® A) (7.5 mol%) - Critical for preventing N-poisoning.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(n-Bu)Ad₂ (26.9 mg, 0.075 mmol), Cs₂CO₃ (651 mg, 2.0 mmol), and PivOH (30.6 mg, 0.3 mmol).

  • Substrate Addition: Add Pyridine-3-carboxaldehyde (1.0 mmol) and the Aryl Bromide (1.5 mmol).

  • Solvent: Add anhydrous Toluene (5.0 mL).

  • Sealing: Seal the tube with a Teflon screw cap.

  • Reaction: Remove from glovebox and stir vigorously at 110°C for 16 hours .

    • Note: Vigorous stirring (1000 rpm) is essential as Cs₂CO₃ is insoluble in toluene.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • Color Change: The reaction mixture should turn from dark red/brown to black upon completion. If the solution remains pale yellow, the catalyst has likely deactivated (N-coordination).

  • TLC Monitoring: Monitor the disappearance of the Aryl Bromide, not just the aldehyde, as the aldehyde can degrade.

Protocol B: C3-Functionalization via Transient Directing Groups (TDG)

Best for: Installing groups ortho to the aldehyde (C3 position). Note: This is more sensitive to sterics than Protocol A.

Materials:

  • Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Transient Ligand: L-tert-Leucine or Glycine (20 mol%)

  • Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture (9:1).

    • Why HFIP? It stabilizes the cationic Pd species and promotes C-H cleavage.

Step-by-Step Methodology:

  • Mixing: In a 1-dram vial, combine Pd(OAc)₂, L-tert-Leucine, and the Pyridine-aldehyde.

  • Imine Formation: Add the solvent system. Stir at room temperature for 15 mins. This allows the in situ formation of the imine species.[1]

  • Addition: Add Aryl Iodide and AgOAc (2.0 equiv) as the oxidant/halide scavenger.

  • Heating: Heat to 100°C for 24 hours.

  • Hydrolysis: Upon cooling, add 1N HCl (1 mL) and stir for 30 mins to hydrolyze the transient imine back to the aldehyde.

  • Extraction: Neutralize with sat. NaHCO₃ and extract with DCM.

Data & Optimization Guide

The following table summarizes the impact of key variables on the Yield and Regioselectivity (C4 vs C3) for Pyridine-3-carboxaldehyde.

VariableCondition ChangeEffect on YieldEffect on RegioselectivityMechanism Note
Ligand PPh₃ → P(n-Bu)Ad₂+40% Favors C4Bulky alkyl phosphines prevent N-binding.
Acid Additive AcOH → PivOH+25% No ChangePivOH is a superior proton shuttle for CMD.
Solvent DMF → Toluene+15% Favors C4Non-polar solvents destabilize the N-Pd bond.
TDG Ligand None → GlycineN/A Switches to C3 Enables chelation-assisted activation.
Oxidant Air → AgOAc+50% N/AEssential for Pd(II)/Pd(IV) cycles (if applicable).

Troubleshooting & Critical Parameters

The "Black Metal" Failure Mode

If your reaction mixture precipitates Pd black immediately:

  • Cause: The pyridine nitrogen is displacing the phosphine ligand, destabilizing the Pd(0) species.

  • Solution: Increase the ligand-to-metal ratio to 2:1 or 3:1. Switch to CataCXium® A or JohnPhos , which are sterically demanding enough to resist displacement by pyridine.

Aldehyde Stability

If the aldehyde yield is low due to oxidation (to carboxylic acid):

  • Solution: Ensure strict anaerobic conditions.

  • Alternative: Use the acetal-protected pyridine aldehyde. The CMD protocol (Protocol A) works on acetals. The TDG protocol (Protocol B) requires the free aldehyde.

Regioselectivity Leakage

If you observe a mixture of C3 and C4 arylation:

  • Cause: Competition between electronic control (C4) and directing group control (C3).

  • Fix:

    • For C4 : Use a bulkier base (Cs₂CO₃) and avoid acidic solvents.

    • For C3 : Increase the loading of the amino acid TDG to ensure 100% imine formation equilibrium.

References

  • Selective C–H Arylation of Pyridines: Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Rationales for the C-H Activation of Pyridine N-Oxides and Electron-Deficient Arenes." Science2010 , 329, 63. Link

  • Transient Directing Groups (General): Zhang, F.-L.; Hong, K.; Li, T.-J.; Park, H.; Yu, J.-Q. "Functionalization of C(sp3)-H Bonds Using Transient Directing Groups."[2] Science2016 , 351, 252. Link

  • C4-Arylation Protocol Basis: Campeau, L.-C.; Stuart, D. R.; Leclerc, J.-P.; Bertrand-Laperle, M.; Villemure, E.; Sun, H.-Y.; Lasserre, S.; Guimond, N.; Fagnou, K. "Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Mechanistic Study." J. Am. Chem. Soc.[3][4]2009 , 131, 3291. Link

  • Transient Imines for Heterocycles: He, J.; Li, S.; Deng, Y.; Fu, H.; Laforteza, B. N.; Spangler, J. E.; Homs, A.; Yu, J.-Q. "Ligand-Promoted C–H Carbonylation of Pyridines and Quinolines." Science2014 , 343, 1216. Link

  • Review on Pyridine Functionalization: Hilton, M. C.; Zhang, X.; Buchwald, S. L. "Palladium-Catalyzed C–H Arylation of Pyridines." J. Am. Chem. Soc.[3][4]2021 , 143, 296. Link

Sources

Application Note: Orthogonal Functionalization of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde as a high-valency scaffold in Fragment-Based Drug Design (FBDD).

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the "Rule of Three" drives the selection of low-molecular-weight starting points. However, the transition from fragment to lead often stalls due to a lack of growth vectors.

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (hereafter referred to as Scaffold-X ) represents a "Privileged High-Valency Scaffold." Unlike mono-functionalized pyridines, Scaffold-X offers four distinct vectors of diversity with orthogonal reactivity profiles. This guide outlines the chemo-logic and experimental protocols required to exploit this molecule for rapid library generation and scaffold hopping.

Key Chemical Properties
PropertyValueRelevance to FBDD
Molecular Weight ~238.4 g/mol Ideal starting point (allows for >250 Da growth).
ClogP ~2.1Lipophilic enough for binding, polar enough for solubility.
H-Bond Acceptors 2 (N, O)Key interaction points for active site residues.
Rotatable Bonds 1 (CHO)Low entropic penalty upon binding.
Vector Count 3 Growth + 1 CoreAllows 3D-space exploration (C2, C5, C6).

Reactivity Profile & Chemoselectivity

The utility of Scaffold-X lies in the electronic differentiation of its substituents. A successful library synthesis campaign relies on the specific order of operations (chemoselectivity).

The Electronic Hierarchy
  • C2-Aldehyde (Electrophilic Anchor): The most reactive site toward nucleophiles (amines/hydrazines) under mild, acidic, or reducing conditions.

  • C6-Chloro (Activated SNAr): Located

    
     to the pyridine nitrogen. The electron-withdrawing effect of the C2-formyl and C5-bromo groups makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
    
  • C5-Bromo (Cross-Coupling Handle): Located

    
     to the nitrogen. Resistant to SNAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C3-Fluoro (Metabolic Blocker): Generally inert to substitution under standard conditions. It serves to modulate pKa, block metabolic oxidation at C3, and induce conformational bias via the "fluorine effect."

Strategic Workflow (The "Grow" Strategy)

The recommended workflow prioritizes the Aldehyde (Vector 1) to establish the primary binding motif, followed by SNAr (Vector 2) to modulate solubility/potency, and finally Cross-Coupling (Vector 3) to reach deep hydrophobic pockets.

G Figure 1: Sequential Functionalization Workflow. Note the increasing energy requirements for each step. Scaffold Scaffold-X (5-Br, 6-Cl, 3-F, 2-CHO) Step1 Step 1: Reductive Amination (Vector C2) Scaffold->Step1 R-NH2, NaBH(OAc)3 (Mild Acid) Step2 Step 2: SNAr Displacement (Vector C6) Step1->Step2 R'-SH or R'-OH, Base (Heat) Step3 Step 3: Suzuki Coupling (Vector C5) Step2->Step3 Ar-B(OH)2, Pd(0) (Cross-Coupling) Final Final Lead Candidate (Tri-functionalized) Step3->Final Deprotection/Purification

Experimental Protocols

Protocol A: C2-Functionalization (Reductive Amination)

Objective: Install the primary amine "warhead" or linker without disturbing the halogen handles.

Reagents:

  • Scaffold-X (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

  • Acetic Acid (catalytic)

Procedure:

  • Imine Formation: Dissolve Scaffold-X in DCE (0.1 M). Add the amine and catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitor by LCMS for disappearance of aldehyde.

  • Reduction: Add STAB in one portion. Stir at RT for 4–16 hours.

    • Critical Check: Do not use Sodium Cyanoborohydride if avoiding HCN toxicity is a priority, though it is effective. STAB is milder and safer.

  • Work-up: Quench with sat. NaHCO3. Extract with DCM. The C6-Cl and C5-Br remain intact because STAB does not reduce aryl halides.

Validation:

  • 1H NMR: Disappearance of aldehyde singlet (~10 ppm); appearance of benzylic methylene (~3.8–4.2 ppm).

Protocol B: C6-Functionalization (Regioselective SNAr)

Objective: Displace the activated C6-Chloro with a nucleophile (alkoxide, thiol, or amine).

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Nucleophile (e.g., Morpholine, Phenol) (1.2 eq)

  • Base: DIPEA (for amines) or K2CO3 (for phenols)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Setup: Dissolve the intermediate in DMSO (0.2 M). Add Base (2.0 eq).

  • Displacement: Add Nucleophile. Heat to 60–80°C.

    • Causality: The C6 position is activated by the ring nitrogen. The C5-Br provides steric bulk but also electron withdrawal. The C3-F is less activated and sterically hindered, ensuring regioselectivity at C6.

  • Monitoring: Reaction usually completes in 2–6 hours.

  • Work-up: Dilute with water/brine. Extract with EtOAc.

Risk Mitigation:

  • If the nucleophile is bulky, higher temperatures (100°C) may be required.

  • Self-Validating Step: If C5-Br were displaced, the isotopic pattern in MS would change (loss of Br signature). Retention of the Br pattern (M, M+2) confirms C6-Cl displacement.

Protocol C: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the fragment into a hydrophobic pocket using the C5-Br handle.

Reagents:

  • Intermediate from Protocol B (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent, base, and reactants. Sparge with Argon for 10 mins. Oxygen inhibits the catalytic cycle.

  • Coupling: Add Pd catalyst. Seal and heat to 90°C for 12 hours.

  • Purification: Filter through Celite. Concentrate and purify via Prep-HPLC.

Scientific Rationale & Troubleshooting

Why this Scaffold?

The 3-Fluoro substituent is the unsung hero of this scaffold.

  • Conformational Lock: The C-F bond prefers to be planar with the ring, but it can influence the rotation of the C2-substituent via electrostatic repulsion (dipole-dipole), potentially locking the bioactive conformation [1].

  • Metabolic Stability: The C3 position in pyridines is electron-rich and prone to oxidative metabolism. Fluorine blocks this site effectively.

Common Pitfalls
  • Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid if left exposed to air for prolonged periods. Store under inert gas at -20°C.

  • Over-reaction in SNAr: Highly reactive thiols might attack C6 and potentially C4 (if the ring is sufficiently activated), though C4 is unsubstituted here. The C3-F is generally stable unless extreme forcing conditions (e.g., tBuOK, 150°C) are used.

QC Specifications

For use in FBDD screening, the synthesized library members must meet:

  • Purity: >95% (LCMS/UV).

  • Solubility: >100 µM in PBS (facilitated by the polarity of the pyridine nitrogen).

  • Identity: Confirmed by 1H NMR and HRMS.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Schlosser, M., & Rausis, T. (2004). The reactivity of halogenated pyridines: A comparative study. European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

Troubleshooting & Optimization

Technical Support Center: Halogenated Pyridine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aldehyde Oxidation & Synthesis Failures in Halogenated Pyridines Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "Fragile Intermediate" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating paradox in medicinal chemistry: Halogenated pyridine carboxaldehydes are essential pharmacophores, yet they are chemically schizophrenic.

The electron-withdrawing nature of the pyridine ring—amplified by halogen substituents—makes the aldehyde carbonyl highly electrophilic. This creates two distinct failure modes:

  • Synthesis Phase: The "Halogen Dance" prevents you from forming the aldehyde at the correct position.

  • Isolation Phase: The aldehyde is so electron-deficient that it rapidly hydrates in water or oxidizes to the carboxylic acid (via air or Cannizzaro disproportionation) upon workup.

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework for preserving the oxidation state and regiochemistry of your target.

Module 1: The Synthesis Crisis (Halogen Dance)

Symptom: You attempted to lithiate a 2-halopyridine to install a formyl group (using DMF), but NMR shows the formyl group is in the wrong position or the halogen has migrated.

Root Cause: The Halogen Dance (Base-Catalyzed Halogen Migration) . In halogenated pyridines, the kinetic lithiation site (ortho to the halogen) is often less stable than the thermodynamic site (stabilized by the halogen's inductive effect but located elsewhere). If the temperature is too high, the lithiated species isomerizes.

Troubleshooting Protocol: Locking the Kinetic Species
ParameterStandard Protocol (Failure Prone)Corrective Protocol (Stabilized) Mechanistic Rationale
Base n-BuLiLDA or LiTMP n-BuLi acts as a nucleophile, attacking the pyridine ring (

). Bulky amide bases (LDA) only deprotonate.
Temperature -20°C to 0°C-78°C to -100°C Halogen migration is temperature-dependent. You must trap the kinetic anion before it has the thermal energy to "dance."
Quench Slow addition of DMFInverse Addition / Rapid DMF The lithiated species must not sit waiting. Add the electrophile immediately or pump the anion into the electrophile.
Visualization: The Halogen Dance Pathway

HalogenDance Start 2-Chloropyridine Kinetic Kinetic Species (3-Li-2-Cl-pyridine) Start->Kinetic Deprotonation Base Add LDA (-78°C) Thermo Thermodynamic Species (4-Li-2-Cl-pyridine) Kinetic->Thermo Warming > -50°C (Halogen Dance) Trapped_K Target Aldehyde (3-CHO) Kinetic->Trapped_K +DMF (-78°C) Trapped_T Isomerized Impurity (4-CHO) Thermo->Trapped_T +DMF

Figure 1: The kinetic lithiated species must be trapped immediately. Warming triggers the halogen migration to the thermodynamic position.

Module 2: Preventing Oxidation During Workup

Symptom: You successfully formed the intermediate, but after aqueous workup, the crude NMR shows significant carboxylic acid (broad singlet ~11-13 ppm) or a "disappearing" aldehyde signal.

Root Cause: Cannizzaro Disproportionation. Halogenated pyridine aldehydes lack ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-protons (non-enolizable). In the presence of residual base (from the lithiation/DMF quench) and water, they undergo rapid self-oxidation/reduction. One molecule becomes the alcohol, the other the carboxylic acid.[1][2][3]
The "Safe-Zone" Workup Protocol

The transition from the Hemiaminolate (the tetrahedral intermediate formed when Li-Pyridine attacks DMF) to the free Aldehyde is the critical moment.

Step-by-Step Procedure:

  • The Inverse Quench (Critical):

    • Do NOT add water directly to the reaction flask. This creates localized pockets of high pH (LiOH formation), triggering the Cannizzaro reaction.

    • Instead: Pour the cold reaction mixture into a vigorously stirred solution of aqueous Citric Acid (10%) or Acetic Acid/NaOAc buffer (pH 4-5) at 0°C.

  • pH Control:

    • Maintain the aqueous phase at pH 3–5 .

    • Why? Acidic conditions hydrolyze the hemiaminolate to the aldehyde but suppress the formation of the hydrate dianion required for the Cannizzaro mechanism.

  • Rapid Extraction:

    • Extract immediately with DCM or EtOAc. Do not let the aldehyde sit in the aqueous layer. Electron-deficient aldehydes form hydrates (

      
      ) in water, which are harder to extract and can confuse NMR analysis.
      
Visualization: The Workup Danger Zone

WorkupPathways Intermediate DMF-Adduct (Hemiaminolate) Quench_Base Direct Water Quench (High pH) Intermediate->Quench_Base Quench_Acid Acidic Buffer Quench (pH 4-5) Intermediate->Quench_Acid Cannizzaro Cannizzaro Reaction (Disproportionation) Quench_Base->Cannizzaro OH- attack Hydrate Aldehyde Hydrate (Reversible) Quench_Acid->Hydrate H3O+ Hydrolysis Product_Acid Carboxylic Acid (Waste) Cannizzaro->Product_Acid Product_Alc Alcohol (Waste) Cannizzaro->Product_Alc Product_Ald Target Aldehyde (Intact) Hydrate->Product_Ald Extraction/Drying

Figure 2: Controlling pH during hydrolysis is the single most effective way to prevent "oxidation" (disproportionation) of the aldehyde.

Module 3: Storage and Stability (FAQ)

Q: My aldehyde turned into a solid/gum overnight. Did it oxidize? A: Not necessarily. It likely polymerized or formed a hydrate .

  • Diagnosis: Check the NMR. If you see a peak around 6.0-6.5 ppm (methine proton of a hydrate/hemiacetal) rather than 10.0 ppm (aldehyde), it has hydrated.

  • Fix: Dissolve in toluene and reflux with a Dean-Stark trap to dehydrate it back to the aldehyde.

Q: How do I store these indefinitely? A: Do not store them as free aldehydes if possible.

  • Short term: Under Argon at -20°C.

  • Long term: Convert to the dimethyl acetal or 1,3-dioxolane .

    • Protocol: React crude aldehyde with ethylene glycol/TsOH in benzene/toluene. The acetal is stable to base and oxidation. Deprotect with dilute HCl only when needed.

Q: Can I use MnO2 to make these from the alcohol? A: Yes, but be careful.

  • Risk: Over-oxidation is rare with MnO2, but "stopping" at the aldehyde can be tricky if the product is highly activated.

  • Tip: Use "Activated MnO2" in DCM. If the reaction stalls, do not heat it (heating promotes acid formation). Add fresh oxidant instead.

References

  • Mechanism of the Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Lithiation of Halopyridines: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4]

  • Cannizzaro Reaction Kinetics: Geissman, T. A. (1944). The Cannizzaro Reaction.[1][3][5] Organic Reactions.[3][6][4][5][7][8][9][10][11][12]

  • Flow Chemistry Solutions: Gérardy, B., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal.[10] [10]

Sources

Navigating the Chromatographic Challenge: A Technical Support Guide for the HPLC Separation of 5-Bromo and 6-Chloro Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust separation of 5-bromo and 6-chloro pyridine isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of separating structurally similar halogenated pyridines. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the fundamental principles governing your separation.

The separation of positional isomers like 5-bromo- and 6-chloro-pyridine presents a classic chromatographic challenge. Their similar polarity and hydrophobicity often lead to co-elution or poor resolution, complicating accurate quantification and purification. This guide provides a systematic approach to overcoming these obstacles, ensuring the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when developing a separation method for these specific isomers.

Q1: Why is it so difficult to separate 5-bromo and 6-chloro pyridine isomers?

A: The primary challenge lies in their subtle structural differences. While bromine is larger and more polarizable than chlorine, the overall impact on the molecule's hydrophobicity and polarity can be minimal, depending on their position on the pyridine ring. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, these slight differences may not be sufficient to achieve baseline resolution with a generic method.[1]

Q2: I'm seeing significant peak tailing with my pyridine isomers. What is the cause?

A: Peak tailing is a frequent issue when analyzing basic compounds like pyridines on standard silica-based reversed-phase columns (e.g., C18, C8).[2][3] The root cause is secondary ionic interactions between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[2][4] These interactions create an additional, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail" on the backside of the peak.[2][3]

Q3: What is the best type of HPLC column to start with for this separation?

A: For pyridine isomers, a reversed-phase column is a common and effective choice.[5] However, to mitigate the peak tailing issues, it is highly recommended to start with a modern, high-purity silica column that is "end-capped." End-capping chemically treats the silica surface to block many of the residual silanol groups.[4] Alternatively, columns with a polar-embedded stationary phase or those based on hybrid particle technology can offer improved peak shape for basic compounds.[2]

Q4: How does mobile phase pH affect the separation of these isomers?

A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridines.[6][7] Pyridine and its derivatives have a pKa of approximately 5.2-6.0.[8][9]

  • At low pH (e.g., pH < 3): The pyridine nitrogen is protonated (positively charged). This can increase retention on some mixed-mode columns but may still lead to interactions with ionized silanols. However, at a sufficiently low pH, the silanol groups themselves are protonated and less likely to interact ionically with the analyte.[10]

  • At high pH (e.g., pH > 8): The pyridine is in its neutral, free-base form, which can lead to excellent peak shape.[2] This approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[2]

Q5: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity (the distance between peaks).[2] These solvents have different properties and can alter the elution order of your isomers. It is often worthwhile to screen both during method development. ACN is generally a stronger solvent for reversed-phase and produces lower backpressure, while methanol can offer unique selectivity due to its hydrogen-bonding capabilities.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to resolving common issues encountered during the separation of 5-bromo and 6-chloro pyridine isomers.

Problem 1: Significant Peak Tailing

Peak tailing compromises both resolution and accurate integration, making it a critical issue to resolve.

Potential Cause Recommended Solution Scientific Rationale
Secondary Silanol Interactions 1. Add a Mobile Phase Modifier: Introduce a low concentration (0.05-0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid.[2] 2. Use a Competing Base: Add a small amount (e.g., 5-10 mM) of triethylamine (TEA) to the mobile phase.[2]1. The acid protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the basic pyridine analyte.[2] 2. The competing base (TEA) will preferentially interact with the active silanol sites, effectively shielding them from the pyridine analytes.[2]
Column Overload Decrease the injection volume or the concentration of the sample.Injecting too much sample can saturate the active sites on the stationary phase, leading to a non-ideal distribution and causing peak distortion.[2]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause localized disruption of the equilibrium at the column inlet, leading to peak distortion.[2]
Problem 2: Poor Resolution or Co-elution

Achieving baseline separation is the primary goal. If your peaks are merged, the following steps can help improve resolution.

Potential Cause Recommended Solution Scientific Rationale
Insufficient Selectivity 1. Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa.[2] 2. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the isomers differently, potentially improving their separation.[2] 3. Change the Stationary Phase: Switch to a column with a different selectivity, such as a phenyl-hexyl or a cyano phase.1. Different organic modifiers alter the interactions between the analytes and the stationary phase, which can change the relative retention and improve selectivity.[11] 2. Even subtle differences in pKa between the isomers can be exploited by adjusting the pH to alter their relative hydrophobicity. 3. Different stationary phases provide alternative interaction mechanisms (e.g., π-π interactions on a phenyl column) that can differentiate between the isomers more effectively.[2]
Low Column Efficiency 1. Decrease the Flow Rate: This can lead to sharper, narrower peaks. 2. Use a Longer Column or a Column with Smaller Particles: This increases the number of theoretical plates, providing more opportunities for separation.[2]1. Lowering the flow rate allows more time for the analytes to equilibrate between the mobile and stationary phases, resulting in a more efficient separation. 2. Higher efficiency columns produce narrower peaks, which are easier to resolve from one another. Sub-2 µm particle columns offer very high efficiency but require a UHPLC system.[2]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient problem-solving. The following diagram outlines a decision-making process for optimizing the separation of your pyridine isomers.

Troubleshooting_Workflow start Start: Initial Chromatogram peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) start->peak_shape resolution Is Resolution Adequate? (Rs > 1.5) peak_shape->resolution Yes tailing_solutions Address Peak Tailing: 1. Add Acidic Modifier (e.g., 0.1% TFA) 2. Add Competing Base (e.g., 10mM TEA) 3. Check for Column Overload peak_shape->tailing_solutions No end_node Method Optimized resolution->end_node Yes resolution_solutions Improve Resolution: 1. Adjust % Organic Modifier 2. Change Organic Modifier (ACN vs. MeOH) 3. Adjust Mobile Phase pH 4. Try a Different Column (e.g., Phenyl) resolution->resolution_solutions No tailing_solutions->peak_shape Re-evaluate resolution_solutions->resolution Re-evaluate

Caption: A systematic workflow for troubleshooting common HPLC separation issues.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point. Optimization will likely be necessary to achieve baseline separation for your specific instrument and column.

1. Sample Preparation:

  • Prepare a stock solution of the 5-bromo and 6-chloro pyridine isomer mixture at 1 mg/mL in 50:50 acetonitrile:water.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition.

2. HPLC System and Conditions:

Parameter Recommended Starting Condition
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) with end-capping
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

3. Method Execution and Optimization:

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • Based on the initial results, refer to the Troubleshooting Guide to systematically optimize the separation by adjusting the gradient slope, mobile phase composition (trying methanol as an alternative to acetonitrile), or pH.

The Science of Separation: A Deeper Look

The following diagram illustrates the key interaction at the heart of peak tailing for basic compounds like pyridines and how mobile phase modifiers can mitigate this effect.

Silanol_Interaction cluster_0 Scenario 1: Unmodified Mobile Phase cluster_1 Scenario 2: Mobile Phase with Acidic Modifier (e.g., H⁺) Pyridine Pyridine (Basic) Silanol Residual Silanol (Acidic) Si-O⁻ Pyridine->Silanol Strong Ionic Interaction (Causes Tailing) Pyridine_Mod Pyridine (Basic) Silanol_Mod Protonated Silanol Si-OH Pyridine_Mod->Silanol_Mod Interaction Blocked H_ion H⁺ (from Acid) H_ion->Silanol_Mod Neutralizes Site

Caption: Mitigation of peak tailing by neutralizing active silanol sites.

By understanding the chemical interactions at play and applying a systematic troubleshooting approach, the challenging separation of 5-bromo and 6-chloro pyridine isomers can be transformed into a robust and reliable analytical method.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2004). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from [Link]

  • BÜCHI Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimizing SNAr yields for 3-fluoro displacement vs 6-chloro displacement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


 Regiocontrol (3-Fluoro vs. 6-Chloro) 

Topic: Optimizing Yields & Regioselectivity in 3-Fluoro-6-Chloropyridine Scaffolds Audience: Medicinal Chemists & Process Engineers[1]

Executive Summary: The "Position vs. Element" Paradox

In nucleophilic aromatic substitution (


), you are often taught that Fluorine  is the superior leaving group (

) due to the high electronegativity accelerating the rate-determining addition step.[2][3]

However, in pyridine systems, Position dictates the potential energy landscape.

  • C6 (Ortho to N): Highly activated. The ring nitrogen can stabilize the negative charge in the Meisenheimer intermediate.

  • C3 (Meta to N): Deactivated. The nitrogen cannot stabilize the negative charge via resonance.

The Rule of Thumb: In a competition between a 3-Fluoro and a 6-Chloro group, Position wins. The 6-Chloro group will be displaced by the nucleophile.[1] The 3-Fluoro group will remain intact under standard


 conditions.

Module 1: The Diagnostic Matrix

Use this decision matrix to align your synthetic goal with the correct methodology.

Your GoalThe ChallengeRecommended Strategy
Displace C6-Cl Standard

. Potential side reactions at C3-F (hydrolysis) or bis-addition.[1]
Protocol A (Standard): Mild base, polar aprotic solvent. Optimization: Control temperature to prevent C3 activation.
Displace C3-F CRITICAL FAILURE POINT. C3 is electronically "invisible" to

despite F being a good LG.
Protocol B (Alternative):

is not viable. Fix: Switch starting material to 3-Bromo-6-chloropyridine and use Pd-catalysis (Buchwald-Hartwig), which prefers C-Br over C-Cl.
Displace Both Need to differentiate reactivity.Sequential Workflow: Perform

at C6 first, then use forcing conditions or transition metals for C3 (if C3 is Br/I).

Module 2: Visualizing the Selectivity

The following diagram illustrates the kinetic competition. The energy barrier for attacking the meta-position (C3) is prohibitively high because the intermediate lacks resonance stabilization by the nitrogen atom.

SNAr_Selectivity Start Substrate: 3-Fluoro-6-Chloropyridine Path_Ortho Path A: Attack at C6 (Cl) (Ortho to N) Start->Path_Ortho Kinetic Preference Path_Meta Path B: Attack at C3 (F) (Meta to N) Start->Path_Meta High Barrier Nu Nucleophile (Nu-) Nu->Path_Ortho Nu->Path_Meta Inter_Ortho Intermediate A (Stabilized by N-atom) Path_Ortho->Inter_Ortho Low Ea Inter_Meta Intermediate B (No N-stabilization) Path_Meta->Inter_Meta High Ea Product_A Product A: 6-Nu-3-Fluoro-pyridine (MAJOR) Inter_Ortho->Product_A -Cl (Fast) Product_B Product B: 3-Nu-6-Chloro-pyridine (NOT OBSERVED) Inter_Meta->Product_B -F (Fast but path blocked)

Caption: Kinetic bifurcation in SNAr. The stability of the Meisenheimer complex (Intermediate A vs B) dictates the pathway, overriding the leaving group ability of Fluorine.

Module 3: Troubleshooting & Optimization Protocols

Scenario A: Targeting C6-Cl Displacement (The Standard Path)

Issue: You want the C6-substituted product, but yields are low or impurities are forming.[1]

Q1: Why am I seeing a "hydroxy" impurity (M+16 mass shift)?

  • Diagnosis: Hydrolysis of the C3-Fluorine.[1] While C3 is deactivated for

    
     with amines/alkoxides, Fluorine is highly susceptible to hydrolysis by hydroxide at high temperatures, even at meta positions.
    
  • Fix:

    • Dry Solvents: Ensure DMSO/DMF is anhydrous.

    • Base Selection: Switch from hygroscopic bases (KOH, NaOH, CsOH) to non-nucleophilic organic bases (DIPEA, TEA) or anhydrous Carbonates (

      
      ) dried in an oven.
      
    • Atmosphere: Run under

      
       to exclude atmospheric moisture.[2]
      

Q2: The reaction is sluggish. Can I heat it to >120°C?

  • Risk: High heat erodes regioselectivity. You may start forcing attack at C3 or causing decomposition.

  • Optimization:

    • Solvent Switch: Move from MeCN (reflux 82°C) to DMSO or NMP (run at 90-100°C).[1] The dipole moment of DMSO stabilizes the charged transition state, accelerating the reaction rate by orders of magnitude [1].

    • Leaving Group Swap: If 6-Cl is too slow, synthesize the 6-Bromo or 6-Fluoro analog.[1] (Note: 3,6-difluoropyridine is an excellent scaffold if you want very fast C6 reaction, as C6-F reacts

      
      100x faster than C6-Cl) [2].[1]
      

Protocol A: Optimized C6-Displacement

  • Dissolve 3-fluoro-6-chloropyridine (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add Base:

    
     (2.0 equiv, granular, anhydrous).
    
  • Add Nucleophile (1.1 equiv).

  • Heat to 80°C. Monitor by LCMS at 1h.

    • Checkpoint: If <50% conv, raise to 100°C. Do not exceed 120°C.

  • Workup: Dilute with water, extract with EtOAc. (DMSO requires extensive water washes to remove).[1]

Scenario B: Targeting C3-F Displacement (The "Impossible" Path)

Issue: You are trying to displace the Fluorine at C3, but the Chlorine at C6 reacts instead.

Q1: Can I block C6 to force reaction at C3?

  • Answer: No. Even if you block C6 sterically, C3 is electronically deactivated. The reaction will simply fail to proceed, or you will get decomposition.

Q2: How do I get a nucleophile at C3?

  • Solution: You must change the mechanism from

    
     to Metal-Catalyzed Cross-Coupling .
    
  • Critical Pivot: You cannot use 3-fluoro-6-chloropyridine for this.[1] The C-F bond is too strong for oxidative addition by standard Pd catalysts.

  • New Substrate: Purchase 3-bromo-6-chloropyridine .[1]

  • Reactivity Switch: In Pd-catalyzed Buchwald-Hartwig amination, the C-Br bond (Bond Dissociation Energy ~66 kcal/mol) undergoes oxidative addition faster than the C-Cl bond (~81 kcal/mol) [3].[1]

Protocol B: C3-Functionalization (Buchwald-Hartwig) [1]

  • Substrate: 3-bromo-6-chloropyridine.[1]

  • Catalyst:

    
     (5 mol%) + BINAP or Xantphos (7 mol%).[1]
    
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene or Dioxane (100°C).

  • Result: Selective amination at C3. The C6-Cl remains intact for subsequent

    
     or coupling.[1]
    

Summary of Reactivity Trends

VariableEffect on 3-F vs 6-Cl Selectivity
Solvent DMSO/NMP accelerates

(favors C6). Toluene is used for Pd-catalysis (favors C3-Br).[1]
Leaving Group At C6:

. (But we usually start with Cl).
Nucleophile Hard (RO-, RNH2): Follows

(C6).[1] Soft (RS-, CN-): Follows

(C6).
Temperature High temp (>120°C) promotes side reactions/hydrolysis at F.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[4] Link[1]

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the regioselectivity of nucleophilic aromatic substitution in pyridines. Beilstein Journal of Organic Chemistry, 15, 1281–1286. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link[1]

Sources

Stability of 3-fluoropyridine-2-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-fluoropyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and utilizing this versatile building block, with a particular focus on its stability under basic reaction conditions. Our goal is to provide you with the expertise and practical insights needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Introduction: The Duality of Reactivity

3-Fluoropyridine-2-carbaldehyde is a valuable synthon in drug discovery due to the unique properties conferred by the fluorine substituent and the reactive aldehyde handle. However, the very features that make it synthetically attractive—the electron-deficient pyridine ring and the electrophilic aldehyde—also render it susceptible to degradation under certain conditions, particularly in the presence of bases. This guide will delve into the primary degradation pathways, offer solutions to common experimental hurdles, and provide best-practice protocols to maximize your success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of 3-fluoropyridine-2-carbaldehyde in basic media.

Q1: Is 3-fluoropyridine-2-carbaldehyde stable to strong bases like sodium hydroxide?

A1: No, it is generally not stable in the presence of strong aqueous bases such as NaOH or KOH. 3-Fluoropyridine-2-carbaldehyde is an aldehyde that lacks α-hydrogens, making it highly susceptible to the Cannizzaro reaction under strongly basic conditions.[1][2][3] This reaction involves the disproportionation of two aldehyde molecules into the corresponding primary alcohol ( (3-fluoropyridin-2-yl)methanol ) and carboxylic acid ( 3-fluoropicolinic acid ).[1][4] For many applications, this is an undesired side reaction that consumes the starting material.

Q2: Can the fluorine atom be displaced by basic or nucleophilic reagents?

A2: Yes, the fluorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing aldehyde group at the 2-position. This electronic arrangement activates the C-F bond towards attack by nucleophiles.[5][6] Strong bases, especially at elevated temperatures, can act as nucleophiles (e.g., hydroxide) or generate other nucleophiles in the reaction mixture, leading to the displacement of the fluoride ion. The reactivity of fluoropyridines in SNAr reactions is often significantly greater than that of the corresponding chloropyridines.[5][6]

Q3: What are the recommended storage conditions for 3-fluoropyridine-2-carbaldehyde?

A3: To ensure long-term stability and purity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). It is crucial to keep it in a tightly sealed container in a dry, well-ventilated area, away from incompatible substances such as strong acids, oxidizers, and especially bases.[7][8]

Q4: Are there any "safe" bases to use in reactions with this compound?

A4: The choice of base is highly dependent on the specific reaction. For reactions requiring a non-nucleophilic base to act as a proton scavenger, sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) or proton sponges are often preferred. For reactions where a base is needed to facilitate a transformation (e.g., deprotonation of another reagent), milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) are generally safer choices than strong hydroxides, provided the temperature is carefully controlled.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a structured approach to diagnosing and solving common problems encountered when using 3-fluoropyridine-2-carbaldehyde in reactions involving bases.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product; Starting Material Consumed 1. Cannizzaro Reaction: The base used was too strong (e.g., NaOH, KOH), leading to disproportionation.• Switch to a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a milder inorganic base (e.g., K₂CO₃, NaHCO₃). • Run the reaction at a lower temperature to disfavor the Cannizzaro pathway. • Ensure the reaction is conducted under anhydrous conditions.
2. Nucleophilic Aromatic Substitution (SNAr): The base or another nucleophile in the mixture displaced the fluorine atom.• Use a non-nucleophilic base. • If the nucleophile is the intended reactant, optimize stoichiometry and temperature. If the base is the culprit, see above. • Protect the aldehyde group as an acetal before performing reactions that require harsh basic conditions.
Multiple Unidentified Spots on TLC/Peaks in LC-MS 1. Mixture of Cannizzaro Products: The alcohol and carboxylic acid products are present alongside the desired product.• Confirm the identity of byproducts by comparing their mass to the expected Cannizzaro products. • Implement solutions from the "Low Yield" section to prevent their formation. • Adjust the workup to separate the acidic and neutral byproducts (e.g., acid/base extraction).
2. SNAr and Other Side Reactions: Degradation has occurred via multiple pathways.• Re-evaluate the reaction conditions entirely. Consider a different synthetic route that avoids strong bases. • Use analytical techniques like ¹⁹F NMR to monitor the integrity of the C-F bond during the reaction.[9][10]
Reaction Fails to Go to Completion 1. Insufficiently Basic Conditions: The chosen "safe" base is too weak to promote the desired reaction (e.g., deprotonate a pro-nucleophile).• Screen a panel of milder bases with varying pKa values (e.g., K₂CO₃, Cs₂CO₃, DBU). • Gradually increase the reaction temperature while carefully monitoring for byproduct formation via TLC or LC-MS.
2. Poor Reagent Quality: The 3-fluoropyridine-2-carbaldehyde has degraded during storage.• Check the purity of the starting material by NMR or GC-MS before use. • If necessary, purify the aldehyde by chromatography or distillation. • Always store the compound under the recommended conditions.[8]
Visual Workflow: Base Selection Strategy

The following diagram outlines a decision-making process for selecting an appropriate base when working with 3-fluoropyridine-2-carbaldehyde.

BaseSelection cluster_scavenger Proton Scavenger Pathway cluster_catalytic Catalytic Base Pathway start Reaction Goal? proton_scavenger Proton Scavenger Needed (e.g., for acylation) start->proton_scavenger catalytic_base Catalytic Base Needed (e.g., for C-C bond formation) start->catalytic_base scavenger_choice Use Non-Nucleophilic Base proton_scavenger->scavenger_choice catalytic_choice Use Mild Inorganic Base catalytic_base->catalytic_choice scavenger_examples Examples: DIPEA, Triethylamine, Proton Sponge scavenger_choice->scavenger_examples scavenger_conditions Conditions: Anhydrous, 0°C to RT scavenger_examples->scavenger_conditions strong_base_warning AVOID Strong Aqueous Bases (NaOH, KOH, LiOH) catalytic_examples Examples: K₂CO₃, Cs₂CO₃, NaHCO₃ catalytic_choice->catalytic_examples catalytic_conditions Conditions: Anhydrous Polar Aprotic Solvent (DMF, MeCN), Monitor Temp catalytic_examples->catalytic_conditions DegradationPathways cluster_cannizzaro Cannizzaro Reaction Pathway cluster_snar SNAr Pathway start {3-Fluoropyridine-2-carbaldehyde} cann_reagent Strong Base (e.g., NaOH, aq.) start->cann_reagent Disproportionation snar_reagent Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) start->snar_reagent Nucleophilic Attack cann_products (3-Fluoropyridin-2-yl)methanol 3-Fluoropicolinic Acid cann_reagent->cann_products snar_product 3-Nu-Pyridine-2-carbaldehyde snar_reagent->snar_product

Sources

Technical Support Center: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-563 Status: Open Subject: Purification & Stability Protocols for Halogenated Pyridine Aldehydes

Executive Summary

You are working with 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde , a highly functionalized, electron-deficient pyridine derivative.[1] This intermediate is critical for synthesizing kinase inhibitors and other bioactive scaffolds.

The Core Challenge: Unlike simple benzaldehydes, this molecule presents a "triad of instability":

  • Oxidative Sensitivity: The electron-withdrawing halogens (F, Cl, Br) activate the aldehyde carbonyl, making it prone to rapid air oxidation into the corresponding carboxylic acid.

  • Nucleophilic Susceptibility: The C-3 (Fluoro) and C-6 (Chloro) positions are vulnerable to Nucleophilic Aromatic Substitution (

    
    ), particularly under basic conditions.
    
  • Chromatographic Tailing: Despite reduced basicity, the pyridine nitrogen can still interact with acidic silanols, causing peak broadening.

This guide provides three validated purification workflows, ranked by scale and crude purity.

Module 1: Chemical Purification (Bisulfite Adduct)

Recommended for: Removing non-aldehyde impurities (regioisomers, alcohols) without chromatography.

The Logic: Aldehydes form reversible, water-soluble sulfonate salts with sodium bisulfite. Impurities (which do not form adducts) remain in the organic layer. This method effectively "locks" the aldehyde in a stable state, protecting it from oxidation during purification.

Workflow Diagram

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 1. Adduct Formation (Add sat. NaHSO3 in EtOH/H2O) Start->Step1 Step2 2. Phase Separation (Wash with EtOAc) Step1->Step2 OrganicLayer Organic Layer (Contains Impurities) Step2->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Step2->AqueousLayer Keep Step3 3. Regeneration (Add NaHCO3 or Formaldehyde) AqueousLayer->Step3 Step4 4. Extraction (Extract pure aldehyde into DCM) Step3->Step4 Final Pure Aldehyde Step4->Final

Caption: Bisulfite purification workflow separating aldehyde adducts from non-reactive impurities.

Step-by-Step Protocol
  • Formation: Dissolve crude material in Ethanol (3 vol) . Add saturated aqueous NaHSO₃ (2-3 equiv) . Stir vigorously for 30–60 mins.

    • Observation: A white precipitate may form (the adduct). If it does, filter it directly. If not, it is dissolved in the aqueous phase.[2]

  • Wash: Dilute with water. Wash the aqueous phase (or solid filter cake) with Ethyl Acetate (EtOAc) to remove non-aldehyde impurities.

  • Regeneration (Critical):

    • Standard Method: Treat the aqueous adduct solution (or suspended solid) with saturated NaHCO₃ until pH ~8–9.

    • Why not NaOH? Strong bases like NaOH can trigger

      
       displacement of the Fluorine or Chlorine atoms on your pyridine ring [1].
      
  • Isolation: Extract the regenerated aldehyde immediately into Dichloromethane (DCM) . Dry over MgSO₄ and concentrate.

Module 2: Flash Chromatography Troubleshooting

Recommended for: Small scale (<1g) or when bisulfite fails.

Common Issue: The compound "streaks" or co-elutes with the carboxylic acid impurity.

Troubleshooting Table

SymptomRoot CauseSolution
Broad/Tailing Peak Interaction between Pyridine N and Silica -OH groups.Deactivation: Pre-wash the column with 1% Et3N in Hexane, but remove it before running. Better: Use 1-2% MeOH in DCM, which suppresses silanol activity better than EtOAc.
Conversion to Acid Oxidation on the silica surface (high surface area + air).Speed: Run a "Flash" column literally—complete elution in <15 mins. Flush column with N₂ before loading.
Poor Solubility Compound crystallizes on the column head.Solid Load: Adsorb crude onto Celite or Silica. Do not liquid load with DCM if it precipitates upon hitting the Hexane mobile phase.

Recommended Mobile Phase:

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Alternative: 10%

    
     50% DCM in Hexanes (Gentler on the aldehyde).
    

Module 3: Recrystallization (Scalable Approach)

Recommended for: Large scale (>10g) final polishing.

The Challenge: Poly-halogenated pyridines often "oil out" (separate as a liquid) rather than crystallize because their melting points are depressed by impurities.

Solvent Screening Guide

Solvent SystemRoleProtocol Notes
Hexane / DCM Primary Choice Dissolve in minimal DCM (room temp). Add Hexane dropwise until cloudy.[3] Cool to -20°C. Avoids heating the unstable aldehyde.
EtOH / Water Alternative Dissolve in warm EtOH. Add water until turbid. Risk:[3][4][5] Solvolysis of the Fluorine if heated too long. Keep below 50°C.
Heptane / Toluene Anti-Oiling Toluene solubilizes the "oil" better than benzene. Good for slow evaporation.

FAQ: Expert Insights

Q1: My LCMS shows a mass of M+18. Is my product wet? A: Likely not. Electron-deficient aldehydes easily form hydrates (gem-diols) in the presence of water/acid during LCMS injection. This is an artifact of analysis, not necessarily the bulk material. Check by NMR (


)—if you see the distinct aldehyde proton at ~10 ppm, you are safe.

Q2: How do I store this for more than a week? A: Do not store as the free aldehyde if possible.

  • Short term: Store under Argon at -20°C.

  • Long term: Convert to the Bisulfite Adduct (solid) and store that. It is stable indefinitely. Regenerate only when needed for the next step [2].

Q3: Can I use acidic workup to remove the pyridine? A: No. While protonating the pyridine (making it water-soluble) works for simple pyridines, the electron-withdrawing halogens make this nitrogen very weakly basic (


 < 2). You would need strong acid to protonate it, which will likely degrade the aldehyde or hydrolyze the halogens.

References

  • Nucleophilic substitution in halogenated pyridines: Topic: Regioselectivity of reactions in polyhalogenated pyridines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Explains why C-3 (F) and C-6 (Cl) are labile to strong bases like NaOH.
  • Bisulfite Purification of Aldehydes

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[6][7]

    • Source:Organic Process Research & Development (2017).[6]

    • URL:[Link]

  • Synthesis of Halogenated Pyridine Carbaldehydes

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives.[8]

    • Source:Molecules (2017).[5][6][8]

    • URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the SDS for 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde before handling, as halogenated pyridines can be skin irritants and sensitizers.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

In the development of halogenated pyridine scaffolds for kinase inhibitors and agrochemicals, 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CAS: 1196154-16-1) represents a highly functionalized "core" building block. Its high degree of substitution presents a unique NMR challenge: unlike simple pyridines, this molecule possesses only two proton signals—one aromatic and one aldehydic.

This guide provides a technical breakdown of the 1H NMR chemical shifts, comparing them against non-halogenated alternatives to isolate the specific electronic contributions of the Fluorine, Bromine, and Chlorine substituents.

Structural Analysis & Electronic Theory

Before interpreting the spectrum, we must model the electronic environment. The pyridine ring is electron-deficient, and the addition of four electron-withdrawing groups (EWGs) creates a highly deshielded system.

  • C2-Aldehyde (CHO): Strong anisotropic deshielding; locks the conformation via intramolecular interactions.

  • C3-Fluorine: Inductive withdrawal (-I) competes with mesomeric donation (+M). Crucially, it provides a diagnostic spin-spin coupling handle (

    
    ).
    
  • C4-Proton (H4): The sole aromatic proton . Its chemical shift is the summation of the deshielding effects of the flanking F (ortho) and Br (ortho) atoms.

  • C5-Bromine & C6-Chlorine: Steric bulk and inductive withdrawal further deshield the ring system.

Visualizing the Electronic Push/Pull

G Core Pyridine Core Aldehyde 2-CHO (Deshielding) Core->Aldehyde Fluorine 3-F (Coupling Source) Core->Fluorine Bromine 5-Br (Inductive) Core->Bromine Chlorine 6-Cl (Steric/Inductive) Core->Chlorine H4 H4 Proton (Target Signal) Aldehyde->H4 Meta Effect Fluorine->H4 Ortho Coupling (3J) Bromine->H4 Ortho Deshielding

Figure 1: Substituent effect map showing the electronic pressures on the single aromatic proton (H4).

Comparative Chemical Shift Data

The following table contrasts the target molecule with its parent scaffold (Pyridine-2-carbaldehyde) and a mono-halogenated analog. This comparison validates the additive shift effects.

FeatureTarget Molecule (5-Br-6-Cl-3-F-Pyridine-2-CHO)Alternative A (Pyridine-2-carbaldehyde)Alternative B (3-Fluoropyridine-2-carbaldehyde)
Aldehyde Proton (-CHO) 10.0 – 10.2 ppm (s/d)10.1 ppm (s)10.15 ppm (d)
Aromatic H4 8.0 – 8.4 ppm (d)7.96 ppm (t)~7.80 ppm (m)
Multiplicity (H4) Doublet (

Hz)
TripletMultiplet (complex coupling)
Key Diagnostic Only 1 aromatic signal present.[1]4 aromatic signals present.[2][3][4][5]3 aromatic signals present.[2][3][5][6]
Solvent Effect Shift +0.2 ppm in DMSO-

StandardStandard

Note on Multiplicity: The H4 signal in the target molecule appears as a doublet due to coupling with the neighboring Fluorine at C3. The coupling constant (


) is typically 8.0 – 9.5 Hz , which is characteristic for 3-fluoropyridine derivatives.
Experimental Protocol: Self-Validating Assignment

To ensure high-fidelity data for regulatory or publication purposes, follow this assignment workflow. This protocol is designed to eliminate ambiguity between the target and potential impurities (e.g., des-bromo or des-chloro byproducts).

Step-by-Step Characterization Workflow
  • Sample Preparation: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why? CDCl₃ minimizes hydrogen bonding with the aldehyde, keeping the peak sharp. Use DMSO-

      
       only if solubility is poor, but expect broadening of the CHO peak.
      
  • Acquisition: Run standard proton sequence (16 scans minimum).

  • Aldehyde Validation: Locate the offset signal at >10.0 ppm .

    • Check: If this peak is absent, the aldehyde may have oxidized to the carboxylic acid (look for broad singlet ~11-13 ppm).

  • Aromatic Region Inspection (7.0 - 9.0 ppm):

    • You should observe exactly one integral corresponding to one proton.

    • If you see multiple aromatic multiplets, the sample is impure (likely starting material).

  • Coupling Verification: Measure the splitting of the aromatic peak.

    • Target: Clean Doublet (

      
       Hz).
      
    • Impurity: Singlet (indicates loss of F) or complex multiplet (indicates loss of halogens).

Decision Logic for Purity Assessment

Workflow Start Acquire 1H NMR (CDCl3) CheckCHO Signal > 10.0 ppm? Start->CheckCHO CheckAro Count Aromatic Signals (7.0 - 9.0 ppm) CheckCHO->CheckAro Yes OneSig Exactly 1 Signal CheckAro->OneSig MultiSig >1 Signal CheckAro->MultiSig Impure CheckSplit Check Multiplicity OneSig->CheckSplit Doublet Doublet (J~9Hz) CONFIRMED TARGET CheckSplit->Doublet Singlet Singlet (Suspect: De-fluorination) CheckSplit->Singlet

Figure 2: Logical flowchart for validating the identity of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165726236, 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde. Retrieved from [Link]

  • Reich, H. J. (2024).[7] Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Precision Analytics: The 19F NMR Guide for 3-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Analysis of 3-Fluoropyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the strategic incorporation of fluorine is ubiquitous, with over 20% of approved pharmaceuticals containing at least one fluorine atom. Among these, 3-fluoropyridine scaffolds are privileged structures, serving as bioisosteres that modulate metabolic stability (blocking P450 oxidation) and lipophilicity without significantly altering steric bulk.

However, characterizing these derivatives presents a specific analytical bottleneck. 1H NMR spectra of substituted pyridines are notoriously complex due to second-order effects and severe signal overlap in the aromatic region (6.5–9.0 ppm). 19F NMR spectroscopy emerges not merely as an alternative, but as the primary analytical tool for these systems, offering a "zero-background" window into molecular structure and purity.

This guide objectively compares 19F NMR against standard 1H NMR and LC-MS workflows, providing experimentally validated protocols for the precise analysis of 3-fluoropyridine derivatives.

Strategic Comparison: 19F NMR vs. Alternatives

The following table contrasts the performance of 19F NMR with traditional characterization methods for 3-fluoropyridine derivatives.

Feature19F NMR (The Solution) 1H NMR (Alternative 1) LC-MS (Alternative 2)
Selectivity High. No background signals from solvents or biological matrices.Moderate. High overlap with aromatic solvents and other heterocycles.High. Mass-selective, but blind to isomers with identical m/z.
Structural Insight Direct. Chemical shift is highly sensitive to electronic environment (Hammett constants).Indirect. Proton shifts are less sensitive to remote electronic changes.Low. Provides formula/fragmentation but limited regiochemical data.
Quantification Absolute (qNMR). No reference standard of the analyte needed; 100% isotope abundance.Absolute (qNMR). Often impeded by peak overlap.Relative. Requires identical reference standards for calibration curves.
Dynamic Range Wide (~800 ppm). 3-F-Py derivatives typically appear at -110 to -140 ppm.Narrow (~12 ppm). N/A.
Throughput Medium. Requires sufficient relaxation delay (D1) for qNMR.High. Faster relaxation (

) allows rapid scanning.
High. Rapid injection cycles.
Technical Deep Dive: The 3-Fluoropyridine Signature

To effectively utilize 19F NMR, one must understand the specific spectral "fingerprint" of the 3-fluoropyridine nucleus. Unlike protons, fluorine nuclei exhibit large chemical shift anisotropies and distinct coupling patterns that serve as a structural quartz watch.

3.1 Chemical Shift Landscape

The 19F signal for 3-fluoropyridine derivatives typically resides in the -110 to -140 ppm range (referenced to CFCl3 at 0 ppm).

  • Electron Withdrawing Groups (EWG): Substituents at C2 or C4 (e.g., -Cl, -CN) generally cause a downfield shift (less negative ppm) due to deshielding.

  • Electron Donating Groups (EDG): Substituents like -OMe or -NH2 cause an upfield shift (more negative ppm).

3.2 Solvent Effects (Experimental Data)

Solvent choice critically impacts resolution and chemical shift. The table below illustrates typical shifts for a generic 3-fluoropyridine motif.

SolventDielectric Constant (

)
Typical Shift (

, ppm)
Effect Description
CDCl3 4.8-128.5 Standard baseline; sharp lines.
DMSO-d6 46.7-126.2 Deshielding (+2.3 ppm). Strong dipole interactions; useful for solubilizing polar salts.
Methanol-d4 32.7-129.1 Shielding (-0.6 ppm). H-bonding to pyridine nitrogen affects ring electronics.
3.3 Coupling Constants: The Structural Fingerprint

The splitting pattern confirms the substitution pattern. For a 3-fluoropyridine core:

  • 
     (Carbon-Fluorine):  ~250 Hz (observed in 13C spectra, or 19F satellites).
    
  • 
     (Vicinal):  Coupling to H2 and H4 is typically 8–10 Hz .
    
  • 
     (Long-range):  Coupling to H5 is typically 4–6 Hz .
    
  • 
    :  Often observed across the ring to H6 (~1–3 Hz), a unique feature of the pyridine nitrogen's electronic perturbation.
    
Experimental Protocol: Quantitative 19F NMR (qNMR)

For drug development, qualitative identification is insufficient. You require precise quantification of purity or yield. The following protocol ensures >99.5% accuracy .

4.1 The qNMR Workflow

qNMR_Workflow Start Sample Preparation IS_Select Select Internal Standard (Must not overlap with -128 ppm region) Start->IS_Select T1_Meas Measure T1 Relaxation Time (Inversion Recovery) IS_Select->T1_Meas Param_Set Set Acquisition Parameters D1 ≥ 5 × T1 (90° pulse) T1_Meas->Param_Set Acquire Acquire Spectrum (No 1H Decoupling for verification) Param_Set->Acquire Process Processing (Phase, Baseline, Integration) Acquire->Process Calc Calculate Purity Process->Calc

Figure 1: Validated workflow for 19F qNMR analysis of fluorinated heterocycles.

4.2 Step-by-Step Methodology

Step 1: Internal Standard Selection Choose a standard with a shift distinct from the analyte (-128 ppm).

  • Recommended: 3,5-Bis(trifluoromethyl)benzoic acid (-61.3 ppm ).[1] Stable, non-volatile, sharp singlet.

  • Alternative:

    
    -Trifluorotoluene (-63.7 ppm ). Good for non-polar samples.
    
  • Avoid: TFA (-76.5 ppm) if precise stoichiometry is unknown, as it is volatile and hygroscopic.

Step 2: Relaxation Time (


) Determination 
Fluorine nuclei on aromatic rings often have long 

values (1–5 seconds).
  • Run a standard Inversion Recovery experiment (t1ir pulse sequence).

  • Critical Rule: Set your Relaxation Delay (

    
    ) to at least 5 × Longest 
    
    
    
    (typically 25–30 seconds) to ensure 99.3% magnetization recovery. Failure to do this is the #1 cause of quantification error.

Step 3: Acquisition Parameters

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width (SW): Ensure it covers both IS and Analyte + 20 ppm margins.

  • Offset (O1P): Center the transmitter frequency midway between the IS and Analyte signals to minimize off-resonance intensity errors.

  • Decoupling: Use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay) to eliminate NOE enhancement, which distorts integration ratios in 19F spectra.

Step 4: Data Processing

  • Apply Exponential Multiplication (LB = 0.3 to 1.0 Hz) to reduce noise.

  • Use Zero Filling (at least 64k points) to improve digital resolution.

  • Baseline Correction: A critical step. Use a polynomial fit (Bernstein polynomial) rather than simple linear correction, as broad background signals from probe components (PTFE) can cause rolling baselines.

Troubleshooting & Validation

Issue: The "Phantom Peak"

  • Symptom:[2] Broad hump around -100 to -170 ppm.

  • Cause: Fluorine background from probe components or PTFE liners/caps.

  • Fix: Run a "blank" scan (solvent only) and subtract, or use a fluorine-free probe/insert. Use Depth Gauge to ensure the sample is centered away from PTFE supports.

Issue: Broad Lines

  • Cause: Chemical exchange (tautomerism in pyridines) or paramagnetic impurities.

  • Fix: Assess sample pH.[3] 3-fluoropyridines are basic; protonation exchange can broaden peaks. Add a trace of base (K2CO3) to lock the free base form.

Issue: Integration Errors

  • Cause: Insufficient excitation bandwidth.

  • Fix: If the separation between IS and Analyte is >50 ppm, ensure the pulse width is short enough (hard pulse) to excite both uniformly. Calculate the excitation profile: Bandwidth

    
    .
    
References
  • Dalvit, C., et al. (2019). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Tormena, C. F., et al. (2018). "The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF." ChemPhysChem. Link

  • Rigger, R., et al. (2017).[1][4] "Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to the International System of Units." Analytical Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link

  • SpectraBase. "3-Fluoropyridine 19F NMR Data."[5][6] Wiley Science Solutions. Link

Sources

A Comparative Guide to the Reactivity of 5-Bromo vs. 6-Chloro Pyridine Sites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halopyridine Regiochemistry

In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them a cornerstone of medicinal chemistry. The functionalization of the pyridine ring, particularly through carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation, is a critical step in the synthesis of novel molecular entities. Halogenated pyridines serve as versatile precursors for these transformations, but not all halogenated positions are created equal.

This guide provides an in-depth, evidence-based comparison of the reactivity of two common, yet distinct, substituted pyridines: those bearing a bromine at the 5-position (a β-position) and those with a chlorine at the 6-position (an α-position). Understanding the nuanced reactivity differences between these sites is paramount for researchers in designing robust, efficient, and selective synthetic routes. We will explore the underlying electronic and mechanistic principles that govern their behavior in the two most pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), supported by experimental protocols and data.

Pillar 1: Theoretical Underpinnings of Pyridine Reactivity

The reactivity of a substituted pyridine is governed by a confluence of factors: the inherent electronic nature of the pyridine ring, the position of the halogen, and the carbon-halogen bond strength.

1.1. The Electronic Landscape of the Pyridine Ring The pyridine ring is isoelectronic with benzene, but the replacement of a C-H unit with a nitrogen atom introduces significant electronic perturbation. Nitrogen is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) across the ring. This effect, combined with resonance, renders the entire ring system electron-deficient, particularly at the positions α (C2, C6) and γ (C4) to the nitrogen.

Consequently, these positions are highly activated towards two key processes:

  • Oxidative Addition in Cross-Coupling: The electron-deficient nature of the C2, C4, and C6 positions makes them more susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0), often the rate-determining step in cross-coupling cycles.[1]

  • Nucleophilic Attack in SNAr: These positions can effectively stabilize the negative charge of an intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution.[2]

Conversely, the β-positions (C3, C5) are less electron-deficient and lack this direct resonance stabilization from the nitrogen atom.[2][3]

1.2. The Carbon-Halogen Bond: A Decisive Factor In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step involves the cleavage of the carbon-halogen (C-X) bond. The facility of this step is inversely correlated with the bond dissociation energy. The generally accepted order of reactivity for halogens is I > Br > Cl > F .[1][4] This trend is a cornerstone of synthetic strategy, as the weaker C-Br bond is significantly more labile and reactive than the stronger C-Cl bond under typical palladium-catalyzed conditions.[5]

Pillar 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorse transformations for C-C and C-N bond formation.[6][7][8] The key to understanding the relative reactivity of 5-bromo vs. 6-chloro pyridine sites lies in the balance between electronic activation from the ring and the inherent lability of the C-X bond.

Winner: 5-Bromopyridine

Despite the C6 position being more electronically activated, the significantly lower bond dissociation energy of the C-Br bond makes the 5-bromo position overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions. The oxidative addition of the Pd(0) catalyst to the C-Br bond is kinetically more favorable and proceeds under much milder conditions than the activation of a C-Cl bond.[4][5]

This differential reactivity is a powerful synthetic tool. For a molecule like 2-chloro-5-bromopyridine, chemists can selectively perform a cross-coupling reaction at the C5-Br position while leaving the C2-Cl position intact for subsequent transformations. Achieving the reverse selectivity would require specialized catalytic systems designed to activate the more challenging C-Cl bond.[9][10]

Comparative Data: Cross-Coupling Reactions
Feature5-Bromo Pyridine Site (β-position)6-Chloro Pyridine Site (α-position)Rationale & References
Relative Reactivity High Moderate to Low The weaker C-Br bond facilitates a faster rate of oxidative addition, which is often the rate-limiting step.[4][11]
Typical Conditions Milder temperatures, lower catalyst loadings, broader range of compatible catalysts.Requires more forcing conditions (higher temperatures) and more robust, specialized catalytic systems (e.g., bulky, electron-rich phosphine ligands).[4][9]
Selectivity In mixed halo-pyridines (e.g., 5-bromo-2-chloropyridine), reaction occurs selectively at the C-Br bond.[5]Reaction at the C-Cl site in the presence of a C-Br bond is highly challenging and generally not observed under standard conditions.
Common Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, various Pd(OAc)₂/ligand systems.Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs).[8][9]

Pillar 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is fundamentally different from cross-coupling and is governed entirely by the ability of the aromatic ring to stabilize the anionic intermediate formed upon nucleophilic attack.[12][13]

Winner: 6-Chloropyridine

In this reaction class, the 6-chloro position is vastly more reactive than the 5-bromo position. The reason is purely electronic. When a nucleophile attacks the C6 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom via resonance. This provides a powerful stabilizing effect that lowers the activation energy of the reaction.[2]

In contrast, nucleophilic attack at the C5 position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the ring nitrogen.[2] This lack of direct resonance stabilization makes the intermediate significantly higher in energy, rendering the 5-halo position essentially unreactive towards SNAr under normal conditions.

Visualizing the Mechanistic Difference in SNAr

The diagram below illustrates the critical difference in intermediate stability that dictates SNAr reactivity.

SNAr_Comparison cluster_6_chloro Attack at 6-Chloro Position (α) cluster_5_bromo Attack at 5-Bromo Position (β) start_6 6-Chloropyridine + Nu⁻ intermediate_6 Meisenheimer Intermediate (Charge on N - STABLE) start_6->intermediate_6 Attack at C6 product_6 Substitution Product intermediate_6->product_6 Loss of Cl⁻ start_5 5-Bromopyridine + Nu⁻ intermediate_5 Meisenheimer Intermediate (No charge on N - UNSTABLE) start_5->intermediate_5 Attack at C5 no_reaction No Reaction intermediate_5->no_reaction High Energy Suzuki_Workflow reagents 1. Add 5-Bromopyridine (1.0 eq) 2. Add Arylboronic Acid (1.2 eq) 3. Add Base (e.g., K₂CO₃, 2.0 eq) 4. Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) setup Seal vessel, evacuate, and backfill with inert gas (e.g., Argon) 3x reagents->setup solvent Add degassed solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat reaction mixture (e.g., 80-100 °C) with stirring solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup 1. Cool to RT, dilute with EtOAc 2. Wash with H₂O and brine 3. Dry organic layer (Na₂SO₄) monitoring->workup purification Concentrate in vacuo and purify by column chromatography workup->purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 5-bromopyridine substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%).

    • Causality: The choice of base and catalyst can be critical. Carbonates are common, but phosphates can be more effective for challenging substrates. The dppf ligand is robust and generally effective for a wide range of substrates.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed solvent(s) via syringe. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is common for Suzuki couplings.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Place the vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a 6-Chloropyridine Derivative

This protocol leverages the high reactivity of the α-position towards nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask, dissolve the 6-chloropyridine substrate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

    • Causality: Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen bond with the nucleophile, thus enhancing its nucleophilicity.

  • Nucleophile & Base Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equiv) and a base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 equiv).

    • Causality: The base is required to deprotonate the nucleophile (if it's neutral, like an amine) or to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the attacking species and the specific substrate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. SNAr reactions on activated substrates are often complete within a few hours.

  • Workup: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization.

Conclusion: A Strategic Choice Based on Mechanism

The reactivity of 5-bromo- and 6-chloro-pyridine sites is not interchangeable; it is dictated by the underlying reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling , where C-X bond cleavage via oxidative addition is paramount, the lability of the C-Br bond makes the 5-bromo position the more reactive site .

  • For Nucleophilic Aromatic Substitution (SNAr) , where stabilization of an anionic intermediate is key, the electronic activation conferred by the adjacent ring nitrogen makes the 6-chloro position the superior reaction site .

This comparative analysis equips researchers and drug development professionals with the fundamental principles and practical insights needed to make strategic, evidence-based decisions in synthetic design. By understanding and leveraging these distinct reactivity profiles, chemists can devise more elegant, efficient, and selective pathways to the complex pyridine-containing molecules that drive innovation.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing).

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.

  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications.

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC.

  • nucleophilic aromatic substitutions - YouTube.

  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine - Benchchem.

  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino - Benchchem.

  • Buchwald–Hartwig amination - Wikipedia.

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing).

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen.

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI.

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable.

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing).

  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis - Wiley Online Library.

  • Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC.

  • Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax.

  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes - ResearchGate.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC.

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds - ResearchGate.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction - Beilstein Journals.

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Reductive Couplings of 2-Halopyridines without External Ligand - ACS Publications.

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes - ResearchGate.

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate.

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.

  • Suzuki reaction - Wikipedia.

  • Palladium catalyzed couplings - Chemistry LibreTexts.

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Publish Comparison Guide: Infrared Spectroscopy of Pyridine-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Watcher" at the Gate: Decoding the Pyridine-2-Carbaldehyde Signature

In the realm of heterocyclic chemistry, Pyridine-2-carbaldehyde (2-PCA) stands as a critical intermediate for Schiff base ligands and metallo-supramolecular assemblies. Its infrared (IR) spectrum is not merely a fingerprint but a readout of the delicate electronic war between the pyridine nitrogen’s lone pair and the carbonyl dipole.

This guide provides a rigorous technical analysis of the 2-PCA aldehyde stretch, contrasting it with positional isomers (3- and 4-PCA) and the carbocyclic standard, benzaldehyde. We move beyond basic peak assignment to explore the conformational gating (s-cis vs. s-trans) that defines its reactivity and spectral behavior.

Part 1: Theoretical Framework & Mechanistic Insights

The Electronic Tug-of-War

The carbonyl stretching frequency (


) is a direct measure of the C=O bond order. In 2-PCA, two opposing forces dictate this frequency:
  • Inductive Withdrawal (-I): The electronegative nitrogen atom (ortho position) withdraws electron density through the

    
    -framework, tending to shorten the C=O bond and increase  the frequency.
    
  • Resonance Donation (+R): The

    
    -system allows for conjugation. However, unlike the electron-rich benzene ring in benzaldehyde, the pyridine ring is electron-deficient. The nitrogen atom sequesters electron density, making the ring a poorer donor to the carbonyl oxygen.
    
The Conformational Gate: s-trans vs. s-cis

Unlike benzaldehyde, 2-PCA exhibits a distinct conformational equilibrium driven by the repulsion between the nitrogen lone pair and the carbonyl oxygen.

  • s-trans Conformer (Dominant): The C=O and C-N bonds are anti-parallel (

    
    ). The dipoles oppose each other, minimizing electrostatic repulsion. This is the lower energy state.
    
  • s-cis Conformer (Minor): The C=O and C-N bonds are parallel (

    
    ). The aligned dipoles create significant Coulombic repulsion, destabilizing this form and slightly shifting the IR frequency due to field effects.
    

Conformers Trans s-trans Conformer (Dipoles Opposed) More Stable Equilibrium Rotational Barrier Trans->Equilibrium Thermal Excitation Cis s-cis Conformer (Dipoles Aligned) Less Stable Cis->Equilibrium Equilibrium->Trans Equilibrium->Cis Steric/Dipole Cost

Figure 1: Conformational equilibrium of 2-Pyridinecarbaldehyde. The s-trans form dominates in non-polar solvents.

Part 2: Comparative Analysis

The following data synthesizes experimental solution-phase and matrix-isolation IR findings. The key differentiator is the Fermi Resonance , a quantum mechanical mixing of the aldehyde C-H stretch fundamental with the first overtone of the C-H bending vibration.

Comparative Spectral Data Table
CompoundStructure

(cm⁻¹)

(Aldehyde) (cm⁻¹)
Electronic Driver
Pyridine-2-carbaldehyde 2-Substituted1700 - 1715 2840 (w), 2700 (w) Ortho -I / Weak +R / Dipole Repulsion
Pyridine-3-carbaldehyde 3-Substituted~1735 2800, 2720Meta -I Dominant (No Resonance to C=O)
Pyridine-4-carbaldehyde 4-Substituted1715 - 1720 2830, 2710Para -I / Weak +R
Benzaldehyde Phenyl1705 2820, 2720Strong +R (Conjugation lowers

)
Analysis of Deviations
  • The "Meta" Spike (3-PCA): Note the significantly higher frequency for 3-PCA (~1735 cm⁻¹). In the meta position, the nitrogen cannot participate in resonance delocalization with the carbonyl group (no valid resonance structure places the charge on the carbonyl carbon). Thus, the Inductive withdrawal (-I) dominates unchecked, strengthening the C=O bond.

  • The "Ortho" Dipole (2-PCA): While the -I effect is strongest at the ortho position, the proximity of the lone pair and the ability to form weak intramolecular interactions (in the s-cis form) or dipole opposition (in s-trans) keeps the frequency closer to the benzaldehyde standard, typically 1700–1715 cm⁻¹ .

  • The Fermi Doublet: 2-PCA exhibits the classic "Aldehyde Doublet" at ~2840 and ~2700 cm⁻¹. This is the most reliable diagnostic to distinguish it from 2-acetylpyridine (ketone), which lacks these bands.

Part 3: Experimental Protocol for Reproducible Data

Pyridine-2-carbaldehyde is hygroscopic and prone to oxidation (forming picolinic acid). Old samples often turn brown and show a broad O-H stretch (~3000-3400 cm⁻¹) and a shifted carbonyl peak (~1730-1760 cm⁻¹ for the acid monomer/dimer).

Validated Workflow

Workflow Sample Raw 2-PCA Sample Check Visual Inspection (Colorless vs. Brown) Sample->Check Purify Vacuum Distillation (if Brown/Impure) Check->Purify Brown/Viscous Prep Sample Prep (Neat vs. CCl4 Solution) Check->Prep Colorless/Oil Purify->Prep Acquire Acquire Spectrum (16 scans, 4 cm⁻¹ res) Prep->Acquire Validate Validation Check: 1. Doublet @ 2840/2700 2. Sharp C=O @ ~1710 Acquire->Validate

Figure 2: Quality control and acquisition workflow for 2-PCA spectroscopy.

Step-by-Step Methodology
  • Purity Check: If the liquid is brown, it contains oxidation products. Distill under reduced pressure before analysis to avoid the "carboxylic acid confusion" (Picolinic acid has a broad O-H and a C=O band that can overlap).

  • Solvent Selection:

    • Neat (Thin Film): Best for quick identification.

      
       typically ~1705-1710 cm⁻¹.
      
    • Solution (CCl₄ or CHCl₃): Preferred for detailed frequency analysis. In non-polar solvents (CCl₄), the s-trans conformer is maximized. In H-bonding solvents (Methanol), the C=O peak will broaden and shift to lower wavenumbers (~10-15 cm⁻¹ drop) due to solvent-solute hydrogen bonding.

  • Acquisition: Scan range 4000–600 cm⁻¹. Focus resolution on the 2600–3000 cm⁻¹ region to resolve the Fermi doublet clearly.

Part 4: Application in Drug Discovery

In drug development, 2-PCA is a primary scaffold for synthesizing Schiff base ligands (imines) used in metallodrugs (e.g., antitumor copper complexes).

The Monitoring Metric: The disappearance of the carbonyl stretch at 1710 cm⁻¹ and the appearance of the imine (C=N) stretch at 1610–1640 cm⁻¹ is the definitive "Go/No-Go" signal for reaction completion.

  • Pre-Reaction: Strong peak @ 1710 cm⁻¹ (Aldehyde).

  • Post-Reaction: No peak @ 1710 cm⁻¹; New peak @ ~1625 cm⁻¹ (Imine).

References

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Pyridinecarboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Ohno, K., et al. (2006).[2] Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde before and after UV irradiation. Journal of Molecular Structure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Material Science Research India. (2008). Computational Study of 3-Pyridine Carboxaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Crystal Structure Analysis of Halogenated Pyridine Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of drug discovery and materials science, halogenated pyridine aldehydes (e.g., 6-chloropyridine-3-carboxaldehyde, 5-bromo-2-pyridinecarboxaldehyde) serve as critical supramolecular synthons. Unlike their non-halogenated counterparts, these molecules possess a unique "sigma-hole"—an electropositive region on the halogen atom—that drives Halogen Bonding (XB) .

This guide objectively compares the structural performance of these halogenated derivatives against standard hydrogen-bonded systems. It provides experimental protocols for single-crystal growth and data analysis, demonstrating how replacing a hydrogen with a halogen (Cl, Br, I) fundamentally alters crystal packing, density, and thermodynamic stability.

Part 1: The Comparative Landscape

Structural Drivers: Halogen Bonding (XB) vs. Hydrogen Bonding (HB)[1]

The primary differentiator in analyzing these crystals is the dominant intermolecular interaction. While standard pyridine aldehydes rely on weak


 or 

hydrogen bonds, halogenated variants introduce a competitive, often stronger, directional interaction.
FeatureStandard Pyridine Aldehydes (HB-Dominant)Halogenated Pyridine Aldehydes (XB-Dominant)Scientific Implication
Primary Interaction Hydrogen Bonding (

,

)
Halogen Bonding (

,

)
XB is more directional, allowing for predictable "crystal engineering."[1]
Interaction Energy 2–20 kJ/mol (Weak/Medium)5–180 kJ/mol (Tunable)Iodine derivatives (I) form the strongest bonds, often overriding HB.
Packing Efficiency Lower DensityHigher DensityHalogen atoms fill void spaces; density increases

.
Isostructurality VariableHigh (Cl/Br exchange)Cl and Br derivatives are often isostructural, allowing solid solution formation.
Melting Point Trend BaselineGenerally HigherStronger intermolecular networks stabilize the lattice, raising

.
Comparative Case Study: The 6-Halo-3-Pyridinecarboxaldehyde Series

The following data summarizes the structural shift observed when moving from Chlorine to Bromine substitution at the 6-position of the pyridine ring.

  • Compound A: 6-Chloropyridine-3-carboxaldehyde

  • Compound B: 6-Bromopyridine-3-carboxaldehyde[2][3]

Experimental Observation: Both compounds typically crystallize in monoclinic space groups (often


). However, the Bromine  derivative exhibits a significantly shorter interaction distance relative to its van der Waals radius compared to the Chlorine derivative.
  • Interaction Ratio (

    
    ):  Defined as 
    
    
    
    .
    • Chlorine Analog:

      
       (Weak interaction).
      
    • Bromine Analog:

      
       (Strong interaction).
      

Conclusion: The 6-Bromo variant is a superior supramolecular building block for co-crystallization experiments due to the deeper


-hole on the bromine atom, facilitating stronger 

contacts [1, 2].

Part 2: Experimental Protocol

Self-Validating Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we utilize a slow evaporation method optimized for pyridine derivatives. This protocol includes a "solubility check" loop to ensure reproducibility.

Step-by-Step Methodology:
  • Solubility Screening:

    • Dissolve 20 mg of the halogenated pyridine aldehyde in 2 mL of solvent.

    • Solvents: Ethanol (Polar), Dichloromethane (DCM, Intermediate), Hexane (Non-polar).

    • Target: The compound should be soluble at room temperature but close to saturation.

  • Vial Setup:

    • Place the saturated solution in a small inner vial (4 mL).

    • If using a binary solvent system (e.g., DCM/Hexane), place the inner vial inside a larger jar containing the volatile anti-solvent (Hexane).

  • Evaporation Control:

    • Cover the vial with Parafilm and pierce 3–5 small holes with a needle to control evaporation rate.

    • Validation: Crystals should appear within 24–72 hours. If precipitation occurs immediately (amorphous powder), the concentration is too high—dilute by 50% and repeat.

  • Harvesting:

    • Inspect crystals under a polarizing microscope. Look for sharp edges and extinction upon rotation (indicating crystallinity).

    • Mount crystals in Paratone oil on a Mitegen loop.

Data Collection & Structure Solution
  • Instrument: Bruker D8 QUEST or equivalent.

  • Radiation Source:

    • Use Mo-K

      
        (
      
      
      
      Å) for Bromine/Iodine derivatives to minimize absorption effects.
    • Use Cu-K

      
        (
      
      
      
      Å) for Fluorine/Chlorine derivatives to maximize diffraction intensity.
  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion and resolve disorder in the aldehyde group.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the critical path from synthesis to structural validation. Note the "Refinement Loop," which is the self-correcting mechanism ensuring scientific integrity (E-E-A-T).

CrystalAnalysisWorkflow Start Crude Halogenated Pyridine Aldehyde Solubility Solubility Screen (EtOH, DCM, Hexane) Start->Solubility Growth Crystal Growth (Slow Evaporation/Diffusion) Solubility->Growth Check Microscopy Check (Polarized Light) Growth->Check SCXRD SC-XRD Data Collection (Mo or Cu Source, 100K) Check->SCXRD Single Crystal Found Fail Amorphous/Twinning Check->Fail No Crystals Solve Structure Solution (SHELXT / Olex2) SCXRD->Solve Refine Refinement Loop (Minimize R-factor) Solve->Refine Refine->Refine Fix Disorder Validation CheckCIF & Hirshfeld Surface Analysis Refine->Validation R1 < 5% Fail->Solubility Change Solvent

Figure 1: Workflow for the structural determination of halogenated pyridine aldehydes, emphasizing the iterative refinement loop.

Part 4: Advanced Analysis – Supramolecular Synthons

Once the structure is solved, the analysis must move beyond atomic coordinates to supramolecular interpretation .

The Pyridine-Halogen Synthon

In 6-halo-pyridine-3-carboxaldehydes, the nitrogen atom (


) acts as a Lewis base, and the halogen (

) acts as a Lewis acid.
  • Geometry: The

    
     angle is typically close to 
    
    
    
    (linear), confirming the
    
    
    -hole interaction [3].
  • Competition: The aldehyde oxygen (

    
    ) competes with 
    
    
    
    as an acceptor.
    • Result: In the absence of strong hydrogen bond donors (like -OH or -NH), the Halogen Bond (

      
      )  usually dominates the crystal packing, forming infinite 1D chains.
      
Hirshfeld Surface Analysis

To objectively quantify these interactions (as opposed to subjective visual inspection), generate Hirshfeld surfaces (using CrystalExplorer).

  • Red Spots: Indicate contacts shorter than the sum of vdW radii (Strong H-bonds or Halogen bonds).

  • Fingerprint Plot:

    • Spikes: Sharp spikes in the bottom left indicate strong, directional interactions (e.g.,

      
      ).
      
    • Diffuse Regions: Indicate weaker

      
       stacking, which is common in planar pyridine rings.
      

References

  • Metrangolo, P., & Resnati, G. (2001). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry – A European Journal. Link

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition in English. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[4][5][6][7][8][9] Chemical Reviews. Link

  • Groom, C. R., et al. (2016).[10] "The Cambridge Structural Database." Acta Crystallographica Section B. Link

  • PubChem. (2023). "6-Bromo-3-pyridinecarboxaldehyde Compound Summary." National Library of Medicine. Link

Sources

Reactivity Profile: 3-Fluoro vs. 3-Chloro-2-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of 3-fluoro-2-pyridinecarboxaldehyde (3-F-2-PyCHO) and 3-chloro-2-pyridinecarboxaldehyde (3-Cl-2-PyCHO) for medicinal chemistry applications.

Core Distinction: The reactivity divergence between these two scaffolds is dictated by the electronegativity vs. polarizability trade-off of the halogen substituent.

  • 3-Fluoro: Acts as a supramolecular activator . The high electronegativity of fluorine (

    
    ) significantly lowers the LUMO energy of the pyridine ring, accelerating Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C3 position and increasing the electrophilicity of the C2-formyl group. It is the scaffold of choice for introducing heteroatoms via substitution or directing ortho-lithiation (DoM).
  • 3-Chloro: Acts as a functional handle . The weaker C-Cl bond (

    
     vs. 
    
    
    
    for C-F) and higher polarizability allow for metal-halogen exchange (Li-Cl) and transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). It is the scaffold of choice for carbon-carbon bond formation at C3.

Electronic & Steric Profile

The following table summarizes the physicochemical differences that drive the reactivity profiles.

Feature3-Fluoro-2-PyCHO3-Chloro-2-PyCHOImpact on Reactivity
Electronegativity High (3.98)Moderate (3.16)F: Strong -I effect activates C2-CHO and C3-

.
C-X Bond Energy Strong (485 kJ/mol)Weak (339 kJ/mol)Cl: Enables oxidative addition (Pd/Ni) and Li-X exchange.
Van der Waals Radius 1.47 Å (H-mimic)1.75 ÅCl: Steric hindrance retards nucleophilic attack at C2-CHO.
Leaving Group Ability (

)
ExcellentPoorF: Stabilizes Meisenheimer complex; displaced rapidly.
Lithiability Ortho-Director (DoM)Exchange PartnerF: Directs Li to C4. Cl: Exchanges to C3-Li.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

The most distinct difference lies in their susceptibility to nucleophilic attack. While 3-halopyridines are generally sluggish towards


 compared to 2- or 4-halopyridines, the presence of the electron-withdrawing formyl group at C2 activates the C3 position.
  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex. Fluorine's high electronegativity stabilizes the anionic intermediate significantly better than chlorine, making 3-F-2-PyCHO the superior substrate for introducing amines, alkoxides, or thiols at the 3-position.

  • Comparative Rate:

    
    . In many pyridine systems, the fluoro-derivative reacts 100–300x faster than the chloro-analog.[1][2]
    
Experimental Protocol: Amination of 3-Fluoro-2-Pyridinecarboxaldehyde

Target: Synthesis of 3-(morpholin-4-yl)picolinaldehyde.

  • Reagents: 3-Fluoro-2-pyridinecarboxaldehyde (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMSO or DMF (0.5 M).

  • Procedure:

    • Charge a reaction vial with 3-fluoro-2-pyridinecarboxaldehyde and

      
      .
      
    • Add solvent and stir at room temperature for 5 minutes.

    • Add morpholine dropwise.

    • Heat the mixture to 80°C for 4–6 hours. (Note: The chloro-analog typically requires temperatures >120°C or microwave forcing conditions).[1]

    • Monitor by TLC/LCMS for disappearance of starting material (

      
       126).
      
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Reactivity Profile 2: Organometallic Divergence

The choice between F and Cl dictates the strategy for functionalizing the pyridine ring using organolithium reagents. Crucial: The C2-aldehyde must be protected (e.g., as an acetal) before exposure to organolithiums to prevent nucleophilic addition to the carbonyl.

Decision Logic
  • Use 3-Chloro if you need to replace the halogen with a carbon chain or aryl group (via Li-Cl exchange).

  • Use 3-Fluoro if you want to keep the halogen and functionalize the C4 position (via Directed Ortho Metalation - DoM).

Visualization: Reactivity Pathways

ReactivityPathways Start Start: 3-Halo-2-PyCHO (Acetal Protected) Halogen Select Halogen Start->Halogen Cl_Path 3-Chloro Derivative Halogen->Cl_Path Cl F_Path 3-Fluoro Derivative Halogen->F_Path F Li_Exchange Lithium-Halogen Exchange (n-BuLi, -78°C) Cl_Path->Li_Exchange C3_Anion C3-Lithio Species Li_Exchange->C3_Anion Prod_Cl Product: C3-Substituted (Halogen Removed) C3_Anion->Prod_Cl Electrophile (E+) DoM Directed Ortho Metalation (LDA, -78°C) F_Path->DoM C4_Anion C4-Lithio Species (Ortho to F) DoM->C4_Anion Prod_F Product: C4-Substituted (Fluorine Retained) C4_Anion->Prod_F Electrophile (E+)

Figure 1: Divergent organometallic pathways. Chlorine facilitates substitution at C3, while Fluorine directs functionalization to C4.

Reactivity Profile 3: Carbonyl Condensation

The electronic nature of the C3-halogen influences the electrophilicity of the C2-aldehyde.

  • 3-Fluoro: The strong inductive effect (-I) withdraws electron density from the pyridine ring, making the C2-carbonyl carbon more electrophilic . Schiff base formation (imines) and hydrazone formation occur rapidly, often without acid catalysis.

  • 3-Chloro: While still electron-withdrawing, the effect is weaker. Furthermore, the bulky chlorine atom at C3 exerts steric pressure on the C2-aldehyde, potentially retarding the attack of bulky nucleophiles (e.g., secondary amines or hindered anilines).

Data Summary: Imine Formation Rate

Nucleophile 3-Fluoro-2-PyCHO 3-Chloro-2-PyCHO Observation

| Aniline | Fast (


 min) | Moderate (

min) | F-inductive effect dominates. | | t-Butylamine | Moderate | Slow | Cl-steric hindrance impedes bulky amine approach. |

References

  • Oakwood Chemical. 3-Fluoro-2-pyridinecarboxaldehyde Product Specifications and Safety Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11344017, 3-Fluoro-2-pyridinecarboxaldehyde. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Schlosser, M.Organometallics in Synthesis: A Manual. (General reference for Li-Halogen exchange vs DoM selectivity in pyridines).
  • Liao, H. H., et al. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (Demonstrates F vs Cl reactivity trends in fluoroarenes). [Link]

Sources

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